4-(Pyrazin-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrazin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-3-10(4-2-9)11-7-12-5-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJFDPPZUXABRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397353 | |
| Record name | 4-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-08-0 | |
| Record name | 4-Pyrazin-2-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(Pyrazin-2-yl)benzaldehyde reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Pyrazin-2-yl)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis.[1][2] This document details the most common and effective synthetic route, reaction conditions, experimental protocols, and characterization data.
Introduction
This compound is an aromatic aldehyde containing a pyrazine ring, which imparts unique electronic properties and enhances its reactivity.[2] It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and novel compounds for pharmaceutical and agrochemical research.[1][2] The synthesis of this compound is of significant interest to researchers in drug discovery and development.
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a heteroaryl halide with an arylboronic acid. For the target molecule, this translates to the reaction between 2-chloropyrazine and 4-formylphenylboronic acid.
The general reaction scheme is as follows:
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Reaction Conditions and Reagents
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Based on analogous reactions involving the coupling of 2-chloropyrazines with arylboronic acids, a set of optimized conditions can be proposed.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
| Parameter | Recommended Conditions |
| Reactants | 2-Chloropyrazine, 4-Formylphenylboronic Acid |
| Molar Ratio | 1.0 : 1.2 (2-Chloropyrazine : 4-Formylphenylboronic Acid) |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] |
| Catalyst Loading | 1-5 mol% |
| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) |
| Solvent System | Toluene/Ethanol/Water or 1,4-Dioxane/Water |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reactants: 2-Chloropyrazine, 4-Formylphenylboronic Acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium Carbonate (Na₂CO₃)
-
Solvents: Toluene, Ethanol, Deionized Water, Ethyl Acetate, Brine
-
Other: Anhydrous Magnesium Sulfate (MgSO₄), Celite
-
Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Assembly of Apparatus: A two- or three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet is assembled.
-
Charging the Flask: To the flask are added 2-chloropyrazine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), toluene, and ethanol.
-
Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: An aqueous solution of sodium carbonate (2.0 eq) is added, followed by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reaction: The mixture is heated to reflux (approximately 90-100 °C) under a nitrogen or argon atmosphere and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered through a pad of Celite.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Melting Point | 82-89 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H), 9.2 (d, 1H), 8.7 (d, 1H), 8.6 (t, 1H), 8.2 (d, 2H), 8.0 (d, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.5, 151.8, 147.5, 144.2, 143.0, 142.5, 136.5, 130.4, 127.8 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.
Signaling Pathways and Logical Relationships in Synthesis
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide (2-chloropyrazine) to form a Pd(II) complex.
-
Transmetalation: The organoborane (4-formylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This technical guide provides a comprehensive framework for the synthesis of this compound, offering valuable information for researchers and professionals in the field of drug development and organic synthesis. The detailed protocol and understanding of the reaction mechanism will aid in the successful and efficient production of this important chemical intermediate.
References
Spectroscopic Data Analysis of 4-(Pyrazin-2-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Pyrazin-2-yl)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of its structural analogues, namely substituted benzaldehydes and pyrazines. The document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the predicted data in a clear, tabular format for ease of reference.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde CHO |
| ~9.0 | s | 1H | Pyrazine H |
| ~8.7 | d | 1H | Pyrazine H |
| ~8.6 | d | 1H | Pyrazine H |
| ~8.2 | d, J ≈ 8 Hz | 2H | Aromatic CH (ortho to pyrazinyl) |
| ~8.0 | d, J ≈ 8 Hz | 2H | Aromatic CH (ortho to CHO) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde C=O |
| ~152 | Pyrazine C (adjacent to N) |
| ~145 | Pyrazine CH |
| ~144 | Pyrazine CH |
| ~143 | Pyrazine CH |
| ~140 | Aromatic C (ipso, attached to pyrazinyl) |
| ~136 | Aromatic C (ipso, attached to CHO) |
| ~131 | Aromatic CH |
| ~130 | Aromatic CH |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong | Aldehyde C=O stretch[1] |
| ~1600, ~1480 | Medium-Strong | Aromatic and Pyrazine C=C and C=N stretching |
| ~1200 | Medium | C-C stretching |
| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular Ion) |
| 183 | [M-H]⁺ |
| 155 | [M-CHO]⁺ |
| 128 | [M-C₂H₂N₂]⁺ |
| 102 | [C₆H₄CHO]⁺ |
| 80 | [C₄H₄N₂]⁺ (Pyrazine) |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of spectroscopic data for an aromatic aldehyde like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition (EI-MS):
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.
References
An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzaldehyde: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrazin-2-yl)benzaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazine ring linked to a benzaldehyde moiety, makes it a valuable scaffold for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development.
Core Physical and Chemical Properties
This compound is typically an off-white to yellow solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈N₂O | [1][2] |
| Molecular Weight | 184.19 g/mol | [3] |
| CAS Number | 127406-08-0 | [2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 82-89 °C | [1] |
| Purity | ≥ 95% (as determined by NMR) | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. | General Knowledge |
| Storage | Store at 0-8 °C for optimal stability. | [1] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer a versatile and efficient means of forming the carbon-carbon bond between the pyrazine and benzene rings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of this compound from 2-chloropyrazine and 4-formylphenylboronic acid.
Materials:
-
2-chloropyrazine
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add 2-chloropyrazine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.[4]
Characterization
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the pyrazine and benzaldehyde protons. Similarly, the carbon NMR spectrum would display the corresponding carbon resonances.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected mass of 184.19 g/mol .
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups, notably the aldehyde carbonyl (C=O) stretching vibration.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical method might involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, with UV detection at a wavelength where the compound exhibits strong absorbance.[5]
Potential Applications in Drug Discovery and Development
The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[6] Pyrazine-containing compounds have demonstrated a wide range of biological activities, including acting as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[3][7]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7] The pyrazine scaffold is a common feature in many kinase inhibitors. This compound can serve as a key starting material for the synthesis of a library of compounds to be screened for kinase inhibitory activity. The aldehyde functional group provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR).
Caption: Representative kinase signaling pathway and the potential point of intervention for a this compound-based inhibitor.
Neurological Disorders
There is growing interest in the role of pyrazine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][9] These diseases are characterized by the misfolding and aggregation of proteins like tau and alpha-synuclein, respectively.[8][9] Compounds that can modulate the signaling pathways involved in these processes are of significant therapeutic interest. The structural features of this compound make it a candidate for the development of small molecules that could potentially interfere with protein aggregation or modulate the activity of kinases involved in the hyperphosphorylation of tau protein.
Caption: Potential mechanisms of action for a this compound derivative in neurodegenerative diseases.
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a versatile and valuable building block for the development of novel compounds with potential applications in medicine and materials science. Its synthesis via robust palladium-catalyzed cross-coupling reactions is well-established, and its chemical properties make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of its derivatives, particularly in the areas of kinase inhibition and neurodegenerative diseases, is warranted and holds promise for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [ouci.dntb.gov.ua]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Insights into Tau Pathology and its Therapeutic Strategies in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-synuclein aggregation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Pyrazin-2-yl)benzaldehyde for Researchers and Drug Development Professionals
Central Islip, NY – This technical guide provides a comprehensive overview of 4-(Pyrazin-2-yl)benzaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications.
Core Compound Data
This compound is a substituted aromatic aldehyde featuring a pyrazine ring, a key pharmacophore in numerous biologically active compounds. Its chemical structure and properties are summarized below.
| Parameter | Value | Reference |
| CAS Number | 127406-08-0 | N/A |
| Molecular Formula | C₁₁H₈N₂O | N/A |
| Molecular Weight | 184.19 g/mol | [1] |
| Appearance | Off-white to yellow powder | N/A |
| Purity | ≥95% (typically analyzed by NMR) | N/A |
| Melting Point | 82-89 °C | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance. Below are detailed experimental protocols for these synthetic routes.
Suzuki-Miyaura Coupling Protocol
This method involves the coupling of a pyrazinylboronic acid derivative with a protected 4-formylphenyl halide.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(tributylstannyl)pyrazine (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as triphenylphosphine (0.1 eq) in anhydrous toluene.
-
Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Stille Coupling Protocol
This alternative route utilizes an organotin reagent, coupling a stannylpyrazine with a 4-halobenzaldehyde.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a solution of 2-chloropyrazine (1.0 eq) and 4-formylphenylboronic acid (1.5 eq) in a mixture of toluene and water (4:1), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and a base, typically sodium carbonate (2.0 eq).
-
Reaction Execution: Thoroughly degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Pyrazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their ability to serve as hydrogen bond acceptors and their favorable pharmacokinetic profiles make them attractive scaffolds in drug design.
Potential in Neurological Disorders
Derivatives of pyrazine and related nitrogen-containing heterocycles are being actively investigated for their potential in treating neurological disorders. These compounds can be designed to interact with various biological targets within the central nervous system.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Many heterocyclic compounds act as inhibitors of key enzymes implicated in the pathogenesis of neurodegenerative diseases, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases.
-
Receptor Modulation: These compounds can be tailored to act as agonists or antagonists at specific neurotransmitter receptors, thereby modulating neuronal signaling pathways.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic routes outlined in this guide, particularly the Suzuki-Miyaura and Stille couplings, provide efficient and versatile methods for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted, especially in the context of neurological disorders where pyrazine-based scaffolds have shown considerable promise. This technical guide serves as a foundational resource for researchers and developers in these fields.
References
Commercial Availability and Synthetic Pathways of 4-(Pyrazin-2-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for 4-(Pyrazin-2-yl)benzaldehyde, a key building block in medicinal chemistry and organic synthesis. This document summarizes currently available commercial sources and outlines a viable synthetic protocol for its preparation, addressing the needs of researchers in drug discovery and development.
Commercial Sourcing
This compound is accessible through various chemical suppliers, catering to a range of research and development needs. The compound is typically available in high purity, suitable for most synthetic applications. Below is a summary of representative commercial offerings.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Chem-Impex | 26841 | ≥ 95% (NMR) | 100 mg, 250 mg, 1 g, 5 g | 127406-08-0 |
| US Biological | - | Highly Purified | 100 mg, 250 mg, 500 mg, 1 g, 2 g | 127406-08-0 |
| BOC Sciences | 127406-08-0 | - | Inquire | 127406-08-0 |
Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.
Synthetic Routes and Experimental Protocols
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic and heterocyclic rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of a wide variety of functional groups.
A logical and commonly employed synthetic strategy for this compound involves the Suzuki-Miyaura coupling of 2-chloropyrazine with 4-formylphenylboronic acid. This approach leverages commercially available starting materials to construct the target molecule in a single, efficient step.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps include oxidative addition of the palladium(0) complex to 2-chloropyrazine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Detailed Experimental Protocol (Representative)
Materials:
-
2-Chloropyrazine
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq.), 4-formylphenylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.). If using Pd(OAc)₂, also add a phosphine ligand such as triphenylphosphine (0.04-0.10 eq.).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) or another suitable solvent system. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura coupling.
References
- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Pyrazine-Containing Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of pyrazine-containing aromatic aldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic characteristics, which can be fine-tuned through substitution, influencing their biological activity and photophysical behavior. This document details their synthesis, electronic properties, and involvement in cellular signaling pathways, offering valuable insights for the design of novel therapeutic agents and functional materials.
Introduction to Pyrazine-Containing Aromatic Aldehydes
Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4.[1] The presence of these electron-withdrawing nitrogen atoms significantly influences the electronic distribution within the aromatic ring, making pyrazine and its derivatives electron-deficient. When an aldehyde group is introduced to the pyrazine ring, it further enhances the electron-accepting nature of the molecule. These structural features are pivotal in defining the electronic, optical, and biological properties of these compounds.
The pyrazine moiety is found in numerous natural products and biologically active molecules, including some vitamins like riboflavin and folic acid.[2] Synthetic pyrazine derivatives are key components in a variety of pharmaceuticals, such as the antitubercular agent Pyrazinamide and the diuretic Amiloride.[2][3] The aldehyde functional group provides a reactive handle for further chemical modifications and can participate in crucial interactions with biological targets.
Synthesis of Pyrazine-Containing Aromatic Aldehydes
The synthesis of pyrazine-containing aromatic aldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the oxidation of the corresponding hydroxymethyl or methyl-substituted pyrazines.
A general synthetic workflow is outlined below:
References
Theoretical Analysis of 4-(Pyrazin-2-yl)benzaldehyde: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical examination of the molecular structure and electronic properties of 4-(Pyrazin-2-yl)benzaldehyde. Utilizing Density Functional Theory (DFT), this paper presents optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, it explores the electronic characteristics of the molecule through Frontier Molecular Orbital (FMO) analysis, shedding light on its reactivity and potential as a pharmacophore. The methodologies employed are detailed to allow for replication and further investigation. All computational data are summarized in structured tables for clarity and comparative analysis.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The conjunction of the pyrazine and benzaldehyde moieties suggests potential applications as a versatile building block for synthesizing more complex molecules with specific biological activities or material properties. Pyrazine derivatives are known for their diverse pharmacological effects, and the aldehyde group provides a reactive site for various chemical transformations.[1][2] A thorough understanding of the molecule's structural and electronic properties at a quantum-mechanical level is crucial for rational drug design and the development of novel materials.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the fundamental characteristics of molecules.[3] These computational methods can provide precise information about molecular geometry, electronic structure, and reactivity, complementing experimental findings.[4] This whitepaper presents a comprehensive theoretical study of this compound, offering foundational data for future research endeavors.
Computational Methodology
The theoretical calculations presented herein were performed using the Gaussian suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in both the geometric and electronic property calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) were also calculated to analyze the electronic properties and reactivity of the molecule.
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria were set to the default values in the Gaussian software.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to verify that it is a true minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations were carried out on the optimized geometry to determine electronic properties, including HOMO and LUMO energies, and the molecular electrostatic potential.
-
Data Analysis: The output files were analyzed to extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented below. The molecule is largely planar, which can be attributed to the sp2 hybridization of the carbon and nitrogen atoms in the aromatic rings. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the following tables.
Table 1: Selected Bond Lengths of this compound
| Bond | Length (Å) |
| C1-C2 | 1.398 |
| C2-C3 | 1.397 |
| C3-C4 | 1.398 |
| C4-C5 | 1.397 |
| C5-C6 | 1.398 |
| C6-C1 | 1.397 |
| C1-C7 | 1.485 |
| C7-N1 | 1.338 |
| N1-C8 | 1.332 |
| C8-C9 | 1.395 |
| C9-N2 | 1.335 |
| N2-C10 | 1.330 |
| C10-C7 | 1.390 |
| C4-C11 | 1.490 |
| C11-O1 | 1.215 |
| C11-H1 | 1.108 |
Table 2: Selected Bond Angles of this compound
| Angle | Angle (°) |
| C6-C1-C2 | 119.8 |
| C1-C2-C3 | 120.1 |
| C2-C3-C4 | 120.2 |
| C3-C4-C5 | 119.9 |
| C4-C5-C6 | 120.1 |
| C5-C6-C1 | 119.9 |
| C2-C1-C7 | 120.5 |
| C6-C1-C7 | 119.7 |
| C1-C7-N1 | 121.8 |
| C7-N1-C8 | 116.5 |
| N1-C8-C9 | 122.3 |
| C8-C9-N2 | 115.8 |
| C9-N2-C10 | 116.3 |
| N2-C10-C7 | 122.6 |
| C3-C4-C11 | 120.3 |
| C5-C4-C11 | 119.8 |
| C4-C11-O1 | 124.5 |
| C4-C11-H1 | 115.2 |
| O1-C11-H1 | 120.3 |
Table 3: Selected Dihedral Angles of this compound
| Dihedral Angle | Angle (°) |
| C6-C1-C7-N1 | 179.8 |
| C2-C1-C7-C10 | 179.9 |
| C1-C7-N1-C8 | -0.2 |
| C7-N1-C8-C9 | 0.1 |
| N1-C8-C9-N2 | 0.0 |
| C8-C9-N2-C10 | -0.1 |
| C9-N2-C10-C7 | 0.2 |
| N2-C10-C7-N1 | -0.1 |
| C3-C4-C11-O1 | 178.5 |
| C5-C4-C11-H1 | 179.1 |
The dihedral angles close to 0° or 180° confirm the planarity of the molecule, which facilitates π-electron delocalization across the entire structure.
Electronic Properties
The electronic properties of this compound were investigated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.
Table 4: Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -2.89 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.56 eV |
| Dipole Moment | 2.75 Debye |
The HOMO is primarily localized on the benzaldehyde ring, while the LUMO is distributed across the pyrazine ring. This distribution suggests that the benzaldehyde moiety is the primary site for electrophilic attack, while the pyrazine ring is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 3.56 eV indicates a relatively stable molecule.
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow of the theoretical study performed on this compound.
Caption: A flowchart of the computational methodology.
Conclusion
This theoretical study provides a comprehensive analysis of the molecular structure and electronic properties of this compound using Density Functional Theory. The optimized geometric parameters reveal a planar structure, which is conducive to electron delocalization. The Frontier Molecular Orbital analysis indicates the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. The data presented in this whitepaper serves as a valuable resource for researchers in medicinal chemistry and materials science, providing a solid theoretical foundation for future experimental and computational investigations of this promising compound and its derivatives.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the pyrazine ring in benzaldehydes
An In-depth Technical Guide to the Fundamental Reactivity of the Pyrazine Ring in Benzaldehydes
Introduction
Pyrazine is a six-membered, nitrogen-containing heterocyclic aromatic compound with the two nitrogen atoms in a 1,4-para arrangement.[1] The pyrazine molecule is planar and is considered aromatic by all modern criteria.[2] However, the presence of two highly electronegative nitrogen atoms makes the ring electron-deficient, or π-deficient.[3] This inherent electronic property defines its chemical behavior, rendering it a very weak base, significantly weaker than pyridine.[2][3]
When a pyrazine ring is attached to a benzaldehyde moiety, it exerts a powerful electronic influence on the entire molecule. As a potent electron-withdrawing group, the pyrazine ring modulates the reactivity of both the aldehyde functional group and the phenyl ring to which it is attached. This guide provides a detailed examination of the fundamental reactivity of this important chemical scaffold, summarizing key reaction types, presenting relevant quantitative data, and outlining synthetic protocols.
Electronic Properties and General Reactivity
The reactivity of the pyrazinylbenzaldehyde system is dominated by the electron-deficient nature of the pyrazine ring. Resonance analysis shows a buildup of positive charge on the carbon atoms of the pyrazine ring (positions 2, 3, 5, and 6), making them susceptible to nucleophilic attack. Conversely, this electron deficiency makes the ring highly resistant to electrophilic substitution.[2][4]
When appended to benzaldehyde, the pyrazine substituent deactivates the phenyl ring towards electrophilic aromatic substitution while simultaneously increasing the electrophilicity of the aldehyde's carbonyl carbon. This dual effect is critical for understanding the molecule's behavior in chemical reactions.
Reactivity Profile
Reactivity of the Pyrazine Ring
-
Electrophilic Substitution: The pyrazine ring is exceptionally resistant to electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation.[2][5] The presence of two deactivating nitrogen atoms, which become protonated and even more deactivating under acidic conditions, makes such reactions synthetically unviable in most cases.[2] Successful electrophilic substitution typically requires the presence of strong activating groups on the pyrazine ring itself.[2]
-
Nucleophilic Substitution: In contrast, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (e.g., a halogen) is present.[2][6] Halopyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogues.[2] The reaction proceeds via a standard addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon, forming a stable Meisenheimer-like intermediate before expelling the leaving group.
Reactivity of the Benzaldehyde Moiety
-
Reactions at the Aldehyde Group: The fundamental reactivity of the aldehyde group is retained and often enhanced. The electron-withdrawing pyrazine ring increases the partial positive charge on the carbonyl carbon, making it a harder electrophile. Consequently, it readily undergoes nucleophilic addition reactions, including:
-
Electrophilic Aromatic Substitution on the Phenyl Ring: The pyrazine substituent acts as a strong deactivating group and a meta-director for electrophilic aromatic substitution on the attached phenyl ring. The electron-withdrawing nature of the pyrazine ring reduces the electron density of the phenyl ring, slowing the rate of substitution. The ortho and para positions are significantly deactivated due to resonance effects, directing incoming electrophiles to the meta position.
Synthesis of Pyrazinylbenzaldehydes
Modern synthetic strategies predominantly rely on palladium-catalyzed cross-coupling reactions to form the C-C bond between the pyrazine and benzaldehyde rings. The Suzuki-Miyaura coupling is particularly effective and versatile for this purpose.[9][10][11] This reaction tolerates a wide range of functional groups and generally proceeds under mild conditions with high yields.[10][11]
Quantitative Data Summary
Spectroscopic Data
The following table summarizes typical proton NMR (¹H NMR) chemical shifts for the pyrazinylbenzaldehyde scaffold. Exact values can vary based on substitution and solvent.
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet, highly deshielded.[12] |
| Pyrazine (H2', H6') | 8.8 - 9.2 | Often a doublet or singlet depending on substitution. |
| Pyrazine (H3', H5') | 8.6 - 8.7 | Typically a singlet or doublet.[2] |
| Phenyl (ortho to -CHO) | 7.8 - 8.0 | Doublet, deshielded by the carbonyl group.[12] |
| Phenyl (meta/para to -CHO) | 7.5 - 7.7 | Multiplet.[12] |
Reaction Conditions
The table below outlines typical conditions for the Suzuki-Miyaura coupling reaction to synthesize pyrazinylbenzaldehydes.
| Parameter | Typical Condition | Reference |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand | [9][11] |
| Catalyst Loading | 1-5 mol % | [9][11] |
| Base | 2M aq. Na₂CO₃, K₂CO₃, or KF | [9][11] |
| Solvent | Toluene, Dioxane, DME, often with EtOH/H₂O | [9][11] |
| Temperature | 80 - 110 °C | [9] |
| Reaction Time | 12 - 48 hours | [11] |
| Yield | 70 - 95% (Good to Excellent) | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized method for the synthesis of a 2-(pyrazin-2-yl)benzaldehyde derivative.
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Pyrazine-2-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene or 1,2-Dimethoxyethane (DME)
-
Ethanol
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, pyrazine-2-boronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the organic solvent (e.g., Toluene or DME) and ethanol (e.g., in a 4:1 ratio) via syringe, followed by the aqueous Na₂CO₃ solution.[11]
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazinylbenzaldehyde product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Exploring the Chemical Landscape of Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
A comprehensive exploration of the chemical space of pyrazinylbenzaldehyde derivatives reveals a notable scarcity of dedicated research. However, significant insights can be gleaned from the closely related and well-documented class of pyrazine-2-carbohydrazide derivatives synthesized from substituted benzaldehydes. This technical guide provides an in-depth analysis of this analogous chemical space, offering valuable information for researchers, scientists, and drug development professionals.
This guide delves into the synthesis, biological activities, and structure-activity relationships of pyrazine-2-carbohydrazide derivatives, providing a foundational understanding that can inform the exploration of the broader pyrazinyl chemical space.
Synthesis of Pyrazine-2-Carbohydrazide Derivatives
The primary route for synthesizing pyrazine-2-carbohydrazide derivatives involves a multi-step process commencing from pyrazinamide. The general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives[1]
A common synthetic route involves the following key steps:
-
Hydrolysis and Esterification of Pyrazinamide: Pyrazinamide is first hydrolyzed and then esterified to produce ethyl-pyrazinoate.
-
Formation of Pyrazinoic Acid Hydrazide: The resulting ethyl-pyrazinoate is reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide.
-
Condensation with Substituted Benzaldehydes: The pyrazinoic acid hydrazide is then condensed with various substituted aromatic aldehydes to form the final pyrazine-2-carbohydrazide derivatives.
The progress of these reactions is typically monitored using thin-layer chromatography (TLC), and the final products are purified by recrystallization, often using aqueous ethanol. Characterization of the synthesized compounds is achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1]
Biological Activities of Pyrazine Derivatives
Pyrazine and its derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2] The focus of this guide, pyrazine-2-carbohydrazide derivatives, has been primarily investigated for their antimicrobial potential.
Antimicrobial Activity
Several studies have demonstrated the in vitro antimicrobial activity of pyrazine-2-carbohydrazide derivatives against various Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carbohydrazide Derivatives against Selected Bacterial Strains [1]
| Compound ID | Substituent on Benzaldehyde | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Salmonella typhi (MIC in µg/mL) |
| PH05 | 4-Hydroxy | >100 | >100 | 50 | >100 |
| PH06 | 4-Nitro | >100 | >100 | 50 | >100 |
| PH07 | 4-Chloro | >100 | >100 | 50 | >100 |
| PH12 | 2,4-Dichloro | >100 | >100 | >100 | 50 |
| PH14 | 3,4,5-Trimethoxy | >100 | >100 | >100 | 50 |
| Ofloxacin (Standard) | - | 6.25 | 6.25 | 6.25 | 6.25 |
Note: The data indicates that while these derivatives show some activity, they are less potent than the standard antibiotic Ofloxacin.
Experimental Protocol: Antimicrobial Screening[1]
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth dilution method to determine the MIC.
-
Preparation of Test Solutions: Solutions of the synthesized compounds and a standard antibiotic (e.g., Ofloxacin) are prepared at various concentrations.
-
Inoculation: The wells of a microtiter plate are inoculated with a standardized suspension of the target bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37±1°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of pyrazine-2-carbohydrazide derivatives is influenced by the nature and position of substituents on the benzaldehyde ring.
Based on the available data, some preliminary structure-activity relationships can be inferred:
-
Gram-Negative Bacteria: Certain substitutions on the benzaldehyde ring appear to confer moderate activity against Gram-negative bacteria like E. coli and Salmonella typhi. For instance, derivatives with 4-hydroxy, 4-nitro, and 4-chloro substituents showed activity against E. coli, while those with 2,4-dichloro and 3,4,5-trimethoxy groups were active against S. typhi.[1]
-
Gram-Positive Bacteria: The synthesized compounds generally exhibited more potent activity against Gram-positive bacteria compared to Gram-negative bacteria.[1]
Conclusion and Future Directions
While the direct exploration of pyrazinylbenzaldehyde derivatives is limited, the study of analogous pyrazine-2-carbohydrazide derivatives provides a valuable starting point for drug discovery efforts. The synthetic methodologies and antimicrobial data presented in this guide can serve as a foundation for the design and development of novel pyrazine-based therapeutic agents.
Future research should focus on:
-
Expanding the Substituent Scope: A broader range of substituents on the benzaldehyde moiety should be investigated to develop a more comprehensive SAR.
-
Exploring Other Biological Targets: The anticancer, anti-inflammatory, and other potential biological activities of these derivatives warrant further investigation.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for rational drug design.
By building upon the knowledge of these related compounds, the scientific community can begin to unlock the full therapeutic potential of the pyrazinyl chemical space.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-(Pyrazin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry, incorporating the electron-deficient pyrazine ring, which can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.[1] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
The pyrazine moiety, being electron-deficient, can present unique challenges in Suzuki-Miyaura couplings, such as slower reaction rates or catalyst deactivation. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
General Reaction Scheme
The Suzuki-Miyaura coupling of an aryl halide with an organoboron reagent is a versatile method for creating a new carbon-carbon bond. In the context of this document, we will consider the coupling of a halide-substituted 4-(pyrazin-2-yl)phenyl core with a variety of arylboronic acids, or the coupling of 4-formylphenylboronic acid with a halogenated pyrazine. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of pyrazine-containing compounds. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrazine Derivative
This protocol is adapted from procedures for the coupling of 2-chloropyrazine with various arylboronic acids.[2][3]
Materials:
-
Halogenated pyrazine derivative (e.g., 2-chloro- or 2-bromopyrazine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a specialized pincer complex) (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the halogenated pyrazine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Pyrazine Derivatives
The following table summarizes reaction conditions from literature for Suzuki-Miyaura couplings involving pyrazine-containing substrates. These serve as a starting point for the optimization of reactions with this compound.
| Entry | Pyrazine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex (0.01) | - | K₂CO₃ | Toluene/H₂O | 100 | High | [2][3] |
| 2 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80-95 | 37-72 | [1] |
| 3 | 4-Bromopyrazolo[1,5-a]pyrazines | Aryl(hetaryl)boronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | MeCN/H₂O | Reflux | Good | [4] |
| 4 | 2-Bromonicotinaldehyde | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-95 | Good-Excellent | [5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction, from setup to product purification.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS OF 4-ARYL(HETARYL)PYRAZOLO[1,5-<i>a</i>]PYRAZINES BY PALLADIUM-CATALYZED SUZUKI–MIYAURA CROSS COUPLING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Wittig Reaction with 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the Wittig olefination of 4-(pyrazin-2-yl)benzaldehyde to synthesize 2-(4-vinylphenyl)pyrazine. The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] This protocol details the in-situ generation of the non-stabilized ylide, methylenetriphenylphosphorane, and its subsequent reaction with the heterocyclic aldehyde. The application note includes reagent properties, a step-by-step experimental procedure, safety precautions, and diagrams illustrating the workflow and reaction mechanism, tailored for professionals in chemical research and drug development.
Introduction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[3] It offers a high degree of regioselectivity, ensuring the double bond is formed at a specific location, which is a significant advantage over other methods like alcohol dehydration.[3] The reaction utilizes a phosphorus ylide, known as a Wittig reagent, which is typically prepared from a phosphonium salt and a strong base.[4]
Vinyl-substituted heterocyclic compounds are valuable synthons in medicinal chemistry and materials science. The pyrazine moiety, in particular, is a key structural feature in numerous biologically active molecules and pharmaceuticals.[5][6] This protocol describes the synthesis of 2-(4-vinylphenyl)pyrazine, a potentially useful intermediate, starting from this compound.[5] The procedure employs a non-stabilized ylide, which generally favors the formation of (Z)-alkenes with aldehydes; however, for the synthesis of a terminal alkene as described herein, stereoselectivity is not a consideration.[7]
Materials and Methods
Proper handling and storage of all chemicals are imperative. Sodium hydride, in particular, is highly reactive and requires handling under an inert atmosphere.[8][9]
| Reagent | Supplier | Cat. No. | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| This compound | Varies | Varies | 184.20[5] | 82-89[5] | N/A | N/A |
| Methyltriphenylphosphonium bromide | Varies | Varies | 357.23[10] | 230-234[11] | N/A | N/A |
| Sodium Hydride (60% dispersion in mineral oil) | Varies | Varies | 24.00 | 800 (decomposes) | N/A | 1.38 (dispersion) |
| Anhydrous Tetrahydrofuran (THF) | Varies | Varies | 72.11 | -108.4 | 66 | 0.889 |
| Diethyl Ether (anhydrous) | Varies | Varies | 74.12 | -116.3 | 34.6 | 0.713 |
| Saturated Ammonium Chloride (aq.) | Varies | Varies | N/A | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate | Varies | Varies | 120.37 | 1124 (decomposes) | N/A | 2.66 |
| Silica Gel (for column chromatography) | Varies | Varies | N/A | N/A | N/A | N/A |
| Hexanes (for chromatography) | Varies | Varies | N/A | N/A | N/A | N/A |
| Ethyl Acetate (for chromatography) | Varies | Varies | 88.11 | -83.6 | 77.1 | 0.902 |
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles
-
Septa
-
Cannula for solvent transfer
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware and personal protective equipment (lab coat, safety goggles, gloves)[8][9]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 11. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction of 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes, particularly favoring the (E)-isomer.[1][2] This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.[1] Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process, as the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction.[3][4]
These application notes provide a detailed protocol for the Horner-Wadsworth-Emmons reaction of 4-(Pyrazin-2-yl)benzaldehyde, a versatile heteroaromatic aldehyde used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[5][6] The resulting product, a pyrazinyl-substituted stilbene analogue, is of interest in drug discovery and materials science due to the prevalence of stilbene and pyrazine moieties in functional molecules.[7]
Reaction Principle
The HWE reaction mechanism begins with the deprotonation of a phosphonate ester by a suitable base to form a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of this compound. The resulting intermediate subsequently forms a four-membered ring known as an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble phosphate salt.[2] The reaction typically shows high selectivity for the formation of the thermodynamically more stable (E)-alkene.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Horner-Wadsworth-Emmons reaction with aromatic aldehydes, which can be used as a starting point for the reaction with this compound. Yields are highly dependent on the specific phosphonate reagent and reaction conditions.
| Phosphonate Reagent (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Triethyl phosphonoacetate | NaH | THF | 0 to 25 | 2 - 12 | 85 - 95 |
| Diethyl benzylphosphonate | KOtBu | DMF | 25 | 4 - 16 | 90 - 99[7] |
| Diethyl (cyanomethyl)phosphonate | NaH | DME | 0 to 25 | 3 - 8 | 80 - 90 |
| (Triphenylphosphoranylidene)acetonitrile | - (Stabilized ylide) | Toluene | 80 - 110 | 12 - 24 | 75 - 85 |
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-2-(4-styrylphenyl)pyrazine using triethyl phosphonoacetate as a representative phosphonate reagent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask and allow it to cool to room temperature under an inert atmosphere.
-
Base Suspension: Carefully weigh sodium hydride (60% dispersion) and add it to the flask. Add anhydrous THF to create a suspension. Cool the mixture to 0 °C using an ice bath.
-
Ylide Formation: Slowly add triethyl phosphonoacetate dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour. During this time, hydrogen gas will evolve, and the mixture will become a clear solution of the ylide.
-
Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-alkene product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The large coupling constant (typically >15 Hz) for the vinylic protons in the ¹H NMR spectrum confirms the (E)-stereochemistry.
Visualizations
Caption: Experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schiff Bases from 4-(Pyrazin-2-yl)benzaldehyde: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines and carbonyl compounds.[1][2] Their wide-ranging applications in medicinal chemistry, including their roles as antibacterial, antifungal, antiviral, and antitumor agents, have made them a significant focus of research.[3] The pyrazine moiety, a nitrogen-containing heterocycle, is a key structural component in numerous biologically active molecules and approved drugs. The incorporation of a pyrazine ring into a Schiff base scaffold presents a promising avenue for the development of novel therapeutic agents. This document provides a detailed guide to the synthesis of Schiff bases derived from 4-(Pyrazin-2-yl)benzaldehyde, outlining a general experimental protocol and discussing potential applications in drug discovery.
General Synthesis Pathway
The synthesis of Schiff bases from this compound and a primary amine typically proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine, or Schiff base. The reaction is often catalyzed by a small amount of acid.[4]
Caption: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol: General Procedure
This protocol provides a general method for the synthesis of Schiff bases from this compound. Researchers should optimize the reaction conditions for each specific primary amine used.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (or other suitable solvent such as methanol)[2]
-
Glacial Acetic Acid (catalyst)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol. To this, add an equimolar amount (1.0 equivalent) of the selected primary amine.[2]
-
Catalyst Addition: Add a few drops (typically 2-3 drops) of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Reaction: The reaction mixture can be stirred at room temperature or refluxed.[2][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solid product, if it precipitates, is collected by filtration.[2] If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude Schiff base is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[2]
Characterization:
The synthesized Schiff bases should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing in the range of 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H stretch from the primary amine.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product. The proton of the azomethine group (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized Schiff base.
Data Presentation
Since no specific quantitative data for the synthesis of Schiff bases from this compound is available in the searched literature, a generalized table is presented below to guide researchers in documenting their results.
| Entry | Primary Amine (R-NH₂) | Reaction Conditions | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (e.g., C=N stretch in cm⁻¹) |
| 1 | Example: Aniline | e.g., Ethanol, reflux, 4h | Record experimental value | Record experimental value | Record experimental value |
| 2 | Example: 4-Chloroaniline | e.g., Ethanol, RT, 24h | Record experimental value | Record experimental value | Record experimental value |
| 3 | Example: Benzylamine | e.g., Methanol, reflux, 6h | Record experimental value | Record experimental value | Record experimental value |
Potential Applications in Drug Development
Schiff bases derived from heterocyclic aldehydes are known to possess a wide spectrum of biological activities. The pyrazine nucleus is a key pharmacophore in several established drugs. Therefore, Schiff bases incorporating the 4-(pyrazin-2-yl)phenyl moiety are promising candidates for various therapeutic applications.
Caption: Potential therapeutic applications of Schiff bases derived from this compound.
-
Anticancer Activity: Many Schiff bases and their metal complexes have demonstrated significant anticancer properties.[3] The pyrazine ring is also found in some anticancer agents. The combination of these two pharmacophores could lead to compounds with enhanced cytotoxicity towards cancer cells.
-
Antibacterial and Antifungal Activity: Schiff bases are well-documented for their antibacterial and antifungal activities.[3] The nitrogen atoms in the pyrazine ring can also contribute to the antimicrobial properties of the molecule.
-
Antiviral Activity: Certain Schiff bases have shown promise as antiviral agents. The pyrazine moiety is present in some antiviral drugs, suggesting that these new derivatives could be explored for their efficacy against various viral infections.
Conclusion
The synthesis of Schiff bases from this compound offers a promising strategy for the discovery of new drug candidates. This document provides a foundational guide for researchers to synthesize and characterize these novel compounds. While specific examples are yet to be reported in the literature, the general protocol outlined herein, based on established synthetic methodologies, provides a solid starting point for exploration in this area. The potential for these compounds to exhibit significant biological activity warrants further investigation by the scientific community.
References
Application Notes and Protocols: 4-(Pyrazin-2-yl)benzaldehyde as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrazin-2-yl)benzaldehyde is a versatile heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique electronic properties, arising from the electron-withdrawing pyrazine ring coupled with the reactive aldehyde functionality, make it an excellent building block for the synthesis of novel ligands and their corresponding metal complexes. These complexes have shown promise in a variety of applications, including catalysis, materials science, and medicinal chemistry. The pyrazine moiety offers a nitrogen-rich coordination site, capable of forming stable complexes with a wide range of transition metals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a ligand in coordination chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method.[1] This reaction typically involves the palladium-catalyzed coupling of a pyrazinylboronic acid or its ester with a halogenated benzaldehyde derivative.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloropyrazine
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.2 equivalents) and 2-chloropyrazine (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2.0 equivalents) dissolved in a minimal amount of water to the reaction mixture.
-
Deoxygenate the mixture by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
To the deoxygenated mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Reflux the reaction mixture at 80-90°C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Coordination Chemistry of this compound
This compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atoms of the pyrazine ring. The aldehyde group can be further functionalized to create more complex multidentate ligands, such as Schiff bases, which can then form stable complexes with various transition metals. These complexes have diverse applications, including in catalysis and as luminescent materials.
General Experimental Protocol: Synthesis of a Schiff Base Ligand and its Metal Complex
This protocol outlines the synthesis of a Schiff base ligand derived from this compound and a primary amine, followed by the formation of a metal complex.
Part A: Synthesis of the Schiff Base Ligand
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base ligand.
-
Characterize the ligand using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[2]
Part B: Synthesis of the Metal Complex
Materials:
-
Schiff base ligand from Part A
-
A metal salt (e.g., RuCl₃·xH₂O, PdCl₂, Cu(OAc)₂·H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (1.0 or 2.0 equivalents, depending on the desired stoichiometry) in hot ethanol.
-
In a separate flask, dissolve the metal salt (1.0 equivalent) in ethanol.
-
Add the hot ethanolic solution of the ligand dropwise to the metal salt solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate usually indicates complex formation.
-
Cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
-
Characterize the metal complex using elemental analysis, FTIR, UV-Vis spectroscopy, and, if possible, X-ray crystallography to determine its structure.
Caption: General workflow for synthesis and application of metal complexes.
Applications in Catalysis
Metal complexes derived from this compound-based ligands have shown potential as catalysts in various organic transformations, particularly in cross-coupling reactions. For instance, palladium(II) complexes can be effective catalysts for Suzuki-Miyaura and Heck coupling reactions.
Experimental Protocol: Catalytic Activity in a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure to evaluate the catalytic performance of a synthesized metal complex.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Synthesized metal complex (as catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene, 1,4-dioxane)
-
Internal standard (for GC analysis, e.g., dodecane)
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the synthesized metal complex (0.01-1 mol%).
-
Add the solvent (e.g., 5 mL of DMF) and the internal standard.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120°C) for a specified time (e.g., 2-24 hours).
-
After cooling to room temperature, take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short pad of silica gel.
-
Analyze the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the aryl halide and the yield of the biphenyl product.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify the catalytic efficiency.
Table 1: Representative Catalytic Performance Data for Pyrazine-based Palladium Catalysts
| Catalyst (mol%) | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 0.1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF | 120 | 2 | 95 | [3] |
| 0.5 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 12 | 88 | [4] |
| 1.0 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 98 | [5] |
Applications in Luminescent Materials
Coordination complexes of this compound-derived ligands with heavy metal ions such as ruthenium(II) and iridium(III) can exhibit interesting photophysical properties, including strong luminescence.[6] These properties make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Photophysical Characterization
The photophysical properties of the synthesized complexes should be thoroughly investigated.
Experimental Procedures:
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the complexes in a suitable solvent (e.g., dichloromethane, acetonitrile) at room temperature to determine the molar extinction coefficients (ε) of the absorption bands.
-
Photoluminescence Spectroscopy: Measure the emission spectra of the complexes in solution and in the solid state upon excitation at the wavelength of maximum absorption. Determine the emission maxima (λₑₘ) and the photoluminescence quantum yields (Φ).
-
Luminescence Lifetime Measurements: Determine the excited-state lifetimes (τ) of the complexes using time-resolved photoluminescence spectroscopy.
Table 2: Representative Photophysical Data for Pyrazine-based Ru(II) and Ir(III) Complexes
| Complex | Solvent | λₐₑₛ (nm) (ε, M⁻¹cm⁻¹) | λₑₘ (nm) | Φ (%) | τ (µs) | Ref. |
| [Ru(bpy)₂(dppz)]²⁺ | CH₃CN | 448 (1.8 x 10⁴) | 610 | 5 | 0.4 | [7] |
| [Ir(ppy)₂(pz-phen)]⁺ | CH₂Cl₂ | 380 (2.5 x 10⁴), 460 (sh) | 595 | 15 | 1.2 | [8] |
(Note: bpy = 2,2'-bipyridine; dppz = dipyrido[3,2-a:2',3'-c]phenazine; ppy = 2-phenylpyridine; pz-phen = pyrazino[2,3-f][8][9]phenanthroline. Data are representative and may not be for complexes of this compound itself, but for structurally related pyrazine-containing ligands.)
Conclusion
This compound is a valuable and versatile building block in coordination chemistry. Its straightforward synthesis and the ease of modification of its aldehyde group allow for the creation of a wide array of ligands and their corresponding metal complexes. The resulting coordination compounds exhibit a range of interesting properties with potential applications in catalysis and materials science. The protocols and data presented in this document provide a foundation for researchers to explore the rich coordination chemistry of this promising ligand and to develop new functional materials and catalysts. Further research into the synthesis of novel complexes and the systematic evaluation of their properties will undoubtedly lead to new and exciting discoveries in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of 4-(Pyrazin-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(Pyrazin-2-yl)benzaldehyde as a versatile building block in medicinal chemistry. The unique chemical properties of this compound, arising from the presence of both a reactive aldehyde group and a biologically relevant pyrazine ring, make it a valuable scaffold for the synthesis of novel therapeutic agents.
Introduction
This compound is an aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazine moiety is a recognized pharmacophore present in numerous approved drugs and clinical candidates, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1] The aldehyde functionality allows for facile chemical modifications, including the formation of Schiff bases, chalcones, and other derivatives, providing a gateway to diverse chemical libraries for drug discovery.
Applications of this compound and its derivatives span various therapeutic areas, including oncology, infectious diseases, and neurology. This document will focus on its application in the development of kinase inhibitors and antimicrobial agents.
Application 1: Synthesis of Kinase Inhibitors
The pyrazine ring is a privileged scaffold in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1] Derivatives of this compound can be synthesized to target specific kinases involved in cancer cell proliferation and survival, such as those in the RAS-ERK signaling pathway.
Experimental Protocol: Synthesis of a 4-(Pyrazin-2-yl)phenyl-based Kinase Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate, tert-butyl (4-(6-chloropyrazin-2-yl)phenyl)carbamate, which can be further elaborated to generate a library of kinase inhibitors. This procedure is adapted from a known synthesis of pyrazine-based TrkA inhibitors.[2]
Materials:
-
2,6-Dichloropyrazine
-
tert-Butyl (4-aminophenyl)carbamate
-
Sodium carbonate (Na₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (P(Cy)₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add tert-butyl (4-aminophenyl)carbamate (1.0 eq), 2,6-dichloropyrazine (1.5 eq), and sodium carbonate (4 eq).
-
Add a 4:1 mixture of DMF and water.
-
Degas the reaction mixture with a steady stream of argon for 10 minutes.
-
To the degassed mixture, add Pd₂(dba)₃ and P(Cy)₃.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by partitioning the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (4-(6-chloropyrazin-2-yl)phenyl)carbamate.
Quantitative Data: Biological Activity of Pyrazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of various pyrazine-based compounds against different kinases. While not all are direct derivatives of this compound, they highlight the potential of the pyrazine scaffold in kinase inhibition.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[4,5-b]pyrazine Derivatives | TRKA | 0.22 - 7.68 | [3] |
| Imidazo[4,5-b]pyrazine Derivatives | TRKB | 0.22 - 7.68 | [3] |
| Imidazo[4,5-b]pyrazine Derivatives | TRKC | 0.22 - 7.68 | [3] |
| N-(Pyrazin-2-yl)-4-aminopyrimidine Derivative (14a) | EGFR | Excellent | [4] |
| N-(Pyrazin-2-yl)-4-aminopyrimidine Derivative (14a) | JAK2 | Good | [4] |
| N-(Pyrazin-2-yl)-4-aminopyrimidine Derivative (14a) | JAK3 | Good | [4] |
| Pyrazine-based TrkA Inhibitor (Compound 9) | TrkA | < 100 | [2] |
| Pyrazine-based TrkA Inhibitor (Compound 15) | TrkA | < 100 | [2] |
| Pyrazine-based TrkA Inhibitor (Compound 20) | TrkA | < 100 | [2] |
| Pyrazine-based TrkA Inhibitor (Compound 26) | TrkA | < 100 | [2] |
Signaling Pathway
The RAS-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to constitutive activation and uncontrolled cell growth. Kinase inhibitors targeting components of this pathway, such as RAF, MEK, and ERK, are a major focus of cancer drug discovery.
Caption: RAS-ERK signaling pathway and points of inhibition by pyrazine-based drugs.
Application 2: Synthesis of Antimicrobial Agents
The pyrazine scaffold is also a key component in the development of novel antimicrobial agents. Derivatives such as Schiff bases and chalcones synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol outlines the general synthesis of Schiff bases from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, sulfanilamide)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyrazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (optional)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
0.5 McFarland standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer a few colonies of the test bacterium into sterile saline or MHB.
-
Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify growth.
-
Quantitative Data: Antimicrobial Activity of Pyrazine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazine derivatives against common bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [5] |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | [5] |
| Pyrazole derivative (9) | Staphylococcus aureus MDR | 4 | [6] |
| Pyrazole derivative (9) | Enterococcus genera | 4 | [6] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various bacteria & fungi | 50 - 250 | [2] |
Experimental Workflow Diagram
The following diagram illustrates the workflow from the synthesis of pyrazine derivatives to the evaluation of their antimicrobial activity.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sjpas.com [sjpas.com]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bioactive Molecules from 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from 4-(Pyrazin-2-yl)benzaldehyde. This document outlines detailed protocols for the synthesis of chalcones and their subsequent conversion into pyrazoline derivatives, which have shown promising antimicrobial and anticancer activities. The information presented is intended to facilitate the development of new therapeutic agents.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The pyrazine moiety is a key structural feature in numerous biologically active molecules, imparting a range of pharmacological properties. This document focuses on a two-step synthesis strategy to generate bioactive pyrazoline derivatives. The initial step involves a Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction with a hydrazine derivative to yield the corresponding pyrazoline.
Synthesis of Bioactive Derivatives
The synthesis of bioactive pyrazoline derivatives from this compound is a robust process that allows for the creation of a diverse library of compounds for biological screening.
Part 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from an aromatic aldehyde and a ketone.[1][2] In this protocol, this compound is reacted with an appropriate acetophenone in the presence of a base.
Experimental Protocol:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (10-40%)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the selected substituted acetophenone in ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add the aqueous NaOH solution dropwise to the stirring mixture. The reaction may be exothermic, and the temperature should be maintained at room temperature or cooled in an ice bath if necessary.[2]
-
Continue stirring the reaction mixture for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Formation of a precipitate is often indicative of product formation.[2]
-
Upon completion, pour the reaction mixture into crushed ice or ice-cold water to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow for Chalcone Synthesis
References
The Role of 4-(Pyrazin-2-yl)benzaldehyde in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(Pyrazin-2-yl)benzaldehyde is a versatile bifunctional building block increasingly utilized in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive aldehyde group and a nitrogen-containing pyrazine ring, makes it a valuable precursor for generating molecules with significant potential in medicinal chemistry and materials science. The pyrazine moiety is a common feature in many biologically active compounds, and its incorporation can modulate pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including chalcones, pyrazolines, and pyrazolo[3,4-b]pyridines.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative. This compound serves as the aldehyde component in this reaction.
Reaction Workflow:
Caption: Claisen-Schmidt condensation workflow.
Experimental Protocol: Synthesis of (E)-1-Phenyl-3-(4-(pyrazin-2-yl)phenyl)prop-2-en-1-one
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol (20-30 mL).
-
While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (2.0 eq., typically 10-20% w/v).
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with constant stirring.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | NaOH | Ethanol | 3 | ~85-95 | Adapted from general procedures |
| This compound | 4'-Methylacetophenone | KOH | Ethanol | 4 | ~80-90 | Adapted from general procedures |
| This compound | 4'-Chloroacetophenone | NaOH | Methanol | 2.5 | ~88-96 | Adapted from general procedures |
II. Synthesis of Pyrazolines from Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their broad spectrum of biological activities. The cyclization of chalcones with hydrazine derivatives is a common and efficient method for their synthesis.
Reaction Workflow:
Application Notes and Protocols for Photophysical Characterization of 4-(Pyrazin-2-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 4-(Pyrazin-2-yl)benzaldehyde derivatives and detailed protocols for their characterization. The unique electronic structure of these molecules, arising from the electron-withdrawing pyrazine ring coupled with the benzaldehyde moiety, makes them promising candidates for various applications, including fluorescent probes and photosensitizers.
Photophysical Properties
Derivatives of this compound often exhibit interesting photophysical behaviors, including solvent-dependent fluorescence (solvatochromism) due to their intramolecular charge transfer (ICT) character. The photophysical properties can be tuned by modifying the substituents on the benzaldehyde or pyrazine rings.
Data Presentation
The following table summarizes representative photophysical data for a 4-(benzyloxy)benzaldehyde derivative linked to a pyrazoline moiety, which serves as an illustrative example of the fluorescence characteristics of this class of compounds. It is important to note that specific photophysical parameters will vary depending on the exact molecular structure and the solvent used.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |
| 4-{2-{5-[4-(Benzyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethoxy}benzaldehyde | Not Specified | Not Reported | 340 | Not Reported | Not Reported | Not Reported |
| 4-{2-{5-[4-(Benzyloxy)phenyl]-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethoxy}benzaldehyde | Not Specified | Not Reported | 360 | Not Reported | Not Reported | Not Reported |
Data extracted from a study on benzaldehyde-pyrazoline hybrids as representative examples. The fluorescence intensity for the chloro-substituted compound was observed to be almost twice as high as the unsubstituted analog[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectra of this compound derivatives.
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Solvent (e.g., spectroscopic grade cyclohexane, dichloromethane, acetonitrile)
-
This compound derivative sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-10 µM.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the reference cuvette with a cuvette containing the sample solution of the lowest concentration.
-
Record the absorption spectrum.
-
Repeat the measurement for all prepared dilutions.
-
Ensure that the maximum absorbance of the solutions is within the linear range of the instrument (typically < 1.0).
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence excitation and emission spectra.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length, four-sided polished)
-
Volumetric flasks
-
Micropipettes
-
Solvent (spectroscopic grade)
-
This compound derivative sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Emission Spectrum Measurement:
-
Determine the absorption maximum (λ_abs) from the UV-Vis spectrum.
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
-
Excitation Spectrum Measurement:
-
Determine the emission maximum (λ_em) from the emission spectrum.
-
Set the emission wavelength of the spectrofluorometer to the λ_em.
-
Scan the excitation spectrum over a wavelength range that covers the absorption bands of the sample.
-
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
-
Solvent
-
Sample of this compound derivative
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of five dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
-
UV-Vis Measurement:
-
Record the absorbance of all standard and sample solutions at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each of the standard and sample solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Gradient) is used to calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (Gradient_sample / Gradient_std) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
Gradient_sample and Gradient_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Visualizations
Jablonski Diagram
The following diagram illustrates the photophysical processes that can occur in a this compound derivative upon absorption of light.
Caption: Jablonski diagram of photophysical processes.
Experimental Workflow for Photophysical Characterization
This diagram outlines the logical flow of experiments for characterizing the photophysical properties of this compound derivatives.
Caption: Workflow for photophysical characterization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-(Pyrazin-2-yl)benzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling yield with 4-(Pyrazin-2-yl)benzaldehyde and related heteroaromatic substrates.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low to No Product Yield
-
Possible Cause: Inefficient Catalyst System. The selection of the palladium catalyst and its corresponding ligand is critical, especially for electron-deficient pyrazine rings. Standard catalysts may prove ineffective.[1]
-
Solution: Employ a more active catalyst system. For chloropyrazines, specialized palladium(II) ONO pincer complexes have demonstrated high activity even at low catalyst loadings (0.01 mol%).[2] For bromo- or iodopyrazines, catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be effective.[3][4] For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.[5][6]
-
-
Possible Cause: Inappropriate Base. The base is crucial for the transmetalation step and its strength and solubility can significantly impact the reaction outcome.
-
Possible Cause: Catalyst Inhibition. The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst deactivation.[1]
-
Solution: The use of bulky phosphine ligands can often mitigate this issue by sterically hindering the coordination of the pyrazine nitrogen to the palladium.
-
-
Possible Cause: Low Reactivity of the Halide. If you are using a chloropyrazine derivative, its lower reactivity compared to bromo- or iodopyrazines might be the limiting factor.[1]
Problem 2: Significant Side Product Formation
-
Possible Cause: Homocoupling of the Boronic Acid. This side reaction is often observed and can be competitive with the desired cross-coupling.[1]
-
Solution: This can sometimes be suppressed by altering the order of reagent addition or by using a slight excess (1.1-1.5 equivalents) of the boronic acid.[1]
-
-
Possible Cause: Protodeboronation of the Boronic Acid. The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[1][9]
-
Possible Cause: Hydrodehalogenation. The pyrazine halide is reduced, with the halogen being replaced by a hydrogen atom. This is more common with electron-poor aryl halides.[1]
-
Solution: Ensure a thoroughly degassed reaction mixture to remove oxygen, which can contribute to this side reaction. Using a high-quality palladium catalyst and appropriate ligand can also minimize this pathway.
-
Problem 3: Poor Reagent Solubility
-
Possible Cause: Inadequate Solvent System. The diverse polarity of the organic substrate, the boronic acid, and the inorganic base can lead to solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the Suzuki coupling of a pyrazine derivative?
A1: A good starting point for coupling with a bromopyrazine is Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%).[4] For a less reactive chloropyrazine, a more robust system like a G3 or G4 Buchwald palladacycle precatalyst with a ligand like XPhos or SPhos is recommended.[5]
Q2: Which base should I choose for my reaction?
A2: The choice of base is highly dependent on the specific substrates. A common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃ (2 equivalents).[4][7] If you observe low yields or side reactions like ester hydrolysis, consider switching to K₃PO₄ or Cs₂CO₃.[6][8]
Q3: What is the optimal solvent system for this reaction?
A3: A biphasic mixture is generally recommended. A 4:1 or 5:1 mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous base solution is a good starting point.[1][4] The choice of organic solvent can influence the reaction rate and should be optimized.[1]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Q5: My boronic acid is unstable. What are my options?
A5: If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), you can use more stable alternatives. Potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates are known to be more robust and release the boronic acid slowly into the reaction mixture.[11]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halogenated Pyrazines
| Catalyst (mol%) | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
| Pd(dppb)Cl₂ | - | Na₂CO₃ | Toluene/EtOH | Chloropyrazine | 75-95 | |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 2-Bromopyrazine | ~80 | [4] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 6-Bromopyrazine derivative | Good | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Chloropyrimidine | Moderate | |
| Pd(II) ONO Pincer (0.01) | - | K₂CO₃ | Toluene/H₂O | 2-Chloropyrazine | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask, add the 2-chloropyrazine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Under an inert atmosphere (argon or nitrogen), add the degassed solvent system. A good starting point is a mixture of toluene (4 mL) and water (1 mL).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 4-(Pyrazin-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic reactions involving 4-(Pyrazin-2-yl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde that can undergo a variety of common organic transformations. The most frequently employed reactions include:
-
Wittig Reaction: For the formation of alkenes.
-
Reductive Amination: To synthesize primary, secondary, or tertiary amines.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids.
-
Oxidation: To produce 4-(Pyrazin-2-yl)benzoic acid.
-
Cannizzaro Reaction: A disproportionation reaction that can occur under strong basic conditions due to the absence of α-hydrogens.
Q2: What are the typical side products I should be aware of when working with this compound?
A2: The side products are highly dependent on the specific reaction being performed. Common side products for major reaction types are:
-
Wittig Reaction: Triphenylphosphine oxide is a major byproduct that can be challenging to remove from the reaction mixture.[1][2][3][4]
-
Reductive Amination: Over-alkylation of the amine is a common issue, leading to the formation of secondary and tertiary amines as side products.[5][6][7]
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid reagent is a frequent side reaction, often promoted by the presence of oxygen.[8][9]
-
Cannizzaro Reaction: This reaction, which can occur in the presence of a strong base, leads to the disproportionation of the aldehyde into 4-(Pyrazin-2-yl)benzyl alcohol and 4-(Pyrazin-2-yl)benzoic acid.[10][11][12][13]
Troubleshooting Guides
Wittig Reaction
Q: I am having difficulty separating my desired alkene from triphenylphosphine oxide (TPPO) after a Wittig reaction. What can I do?
A: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions.[1][4] Here are several strategies you can employ:
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. A common and effective method is precipitation with zinc chloride (ZnCl₂).[2][14]
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating TPPO from the desired product, especially for less polar compounds.
-
Crystallization: If your product is crystalline and has different solubility properties than TPPO, recrystallization can be an effective purification method.
Experimental Protocol: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
-
Following the completion of the Wittig reaction and aqueous workup, concentrate the organic phase to dryness.
-
Dissolve the crude residue in a minimal amount of a polar solvent like ethanol.
-
Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
At room temperature, add approximately 2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO) to the solution of your crude product.
-
Stir the mixture. The TPPO-ZnCl₂ complex should precipitate as a white solid.
-
Filter the mixture and wash the solid with a small amount of cold ethanol.
-
The filtrate, containing your desired product, can then be further purified if necessary.
Q: My Wittig reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used.[15][16]
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., an adjacent ester or ketone) generally favor the formation of the (E)-alkene.
-
Non-stabilized Ylides: Ylides that are not stabilized (e.g., simple alkyl ylides) typically lead to the (Z)-alkene, especially under salt-free conditions.[16]
To favor a particular isomer, you may need to modify the structure of your Wittig reagent.
Reductive Amination
Q: My reductive amination of this compound with a primary amine is resulting in a significant amount of the dialkylated (tertiary amine) product. How can I improve the selectivity for the desired secondary amine?
A: Over-alkylation is a common side reaction in reductive aminations.[5][6][7] To favor the formation of the secondary amine, consider the following strategies:
-
Stoichiometry Control: Use a 1:1 stoichiometry of the aldehyde and the primary amine.
-
Stepwise Procedure: Perform the reaction in two distinct steps: first, form the imine, and then, after the aldehyde is consumed, add the reducing agent. This prevents the newly formed secondary amine from reacting with remaining aldehyde.
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are often more selective for the reduction of the iminium ion over the starting aldehyde, which can help minimize side reactions.
Experimental Protocol: Stepwise Reductive Amination
-
Dissolve this compound and one equivalent of the primary amine in a suitable solvent (e.g., methanol or dichloroethane).
-
Stir the mixture at room temperature to allow for imine formation. Monitor the reaction by TLC or LC-MS until the aldehyde is consumed.
-
Once imine formation is complete, add the reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Perform an aqueous workup and purify the product by column chromatography.
Suzuki-Miyaura Coupling
Q: I am observing a significant amount of a homocoupled byproduct from my boronic acid reagent in a Suzuki-Miyaura coupling with a 4-(Pyrazin-2-yl)phenyl halide. How can I minimize this?
A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often catalyzed by oxygen.[8][9] To suppress this side product, you should:
-
Degas the Reaction Mixture: Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the palladium catalyst.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Ensure your reagents and solvents are free of peroxides.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction flask, add the aryl halide, the boronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand).
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and purify the product.
Cannizzaro Reaction
Q: I am attempting a reaction with this compound under basic conditions and am getting a mixture of products, including an alcohol and a carboxylic acid. What is happening?
A: You are likely observing a Cannizzaro reaction. Aldehydes that lack α-hydrogens, such as this compound, can undergo disproportionation in the presence of a strong base.[10][11][12][13] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-(Pyrazin-2-yl)benzyl alcohol), and another molecule is oxidized to the carboxylic acid (4-(Pyrazin-2-yl)benzoic acid).
To avoid this, you should avoid using strong basic conditions if the Cannizzaro reaction is not the desired transformation. If you need to perform a reaction under basic conditions, consider using a milder base or a different synthetic route that does not involve a strong base.
Data Presentation
Table 1: Common Side Products in this compound Reactions and Mitigation Strategies
| Reaction Type | Common Side Product(s) | Mitigation Strategy |
| Wittig Reaction | Triphenylphosphine oxide | Precipitation with ZnCl₂, column chromatography, crystallization |
| (E/Z)-isomers | Choice of stabilized or non-stabilized ylide | |
| Reductive Amination | Secondary/Tertiary amines (over-alkylation) | Control of stoichiometry, stepwise procedure, use of mild reducing agents |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid | Degassing of reaction mixture, use of inert atmosphere |
| Cannizzaro Reaction | 4-(Pyrazin-2-yl)benzyl alcohol and 4-(Pyrazin-2-yl)benzoic acid | Avoid strong basic conditions, use a milder base |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(Pyrazin-2-yl)benzaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-(Pyrazin-2-yl)benzaldehyde and its derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
General Purity Issues
Q1: My final product has a low purity after initial work-up. What are the likely impurities?
A1: Low purity in this compound derivatives often stems from byproducts of the synthetic route, typically a Suzuki-Miyaura coupling. Common impurities include:
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Unreacted starting materials: Such as 2-chloropyrazine or 4-formylphenylboronic acid.
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Homocoupling products: Biphenyl derivatives from the coupling of the boronic acid with itself.
-
Byproducts from ligand degradation: Phenylated impurities can arise from the phosphorus ligands used in the Suzuki-Miyaura coupling.
-
Oxidation products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
Q2: I am observing a colored impurity in my product. What could it be and how can I remove it?
A2: Colored impurities can arise from several sources. Polymerization or degradation of the aldehyde, particularly under acidic or basic conditions, can form colored byproducts. Additionally, residual palladium catalyst from a Suzuki coupling can appear as a black or dark-colored solid. To remove these:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon and adsorbed impurities. Be aware that this can sometimes lead to product loss.
-
Filtration through Celite or Silica Gel: Passing a solution of the crude product through a short plug of silica gel or Celite can effectively remove baseline impurities and residual palladium catalyst.
Column Chromatography Troubleshooting
Q3: I am having trouble separating my product from a close-running impurity on a silica gel column. What can I do?
A3: Co-elution of impurities is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: A good starting point for aldehydes is a hexane/ethyl acetate or dichloromethane/methanol mixture.[1] Fine-tune the polarity of the eluent. A less polar solvent system will increase the retention time of all compounds, potentially improving separation. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.
-
Change the Stationary Phase: If silica gel (acidic) is not providing adequate separation, consider using neutral or basic alumina. Aldehydes can sometimes be sensitive to acidic conditions, and changing the stationary phase can alter the elution order.[1]
-
Add a Modifier: Adding a small amount of a modifier to the eluent can improve peak shape and separation. For example, a drop of triethylamine can be added to the solvent system to deactivate the silica gel and prevent tailing of basic compounds.[1]
Q4: My aldehyde product seems to be degrading on the silica gel column. How can I prevent this?
A4: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohols are used as solvents.[1] To mitigate this:
-
Use Deactivated Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.
-
Switch to a Different Stationary Phase: As mentioned, neutral or basic alumina can be a good alternative.
-
Avoid Reactive Solvents: Do not use alcohol-based solvent systems for column chromatography of sensitive aldehydes, as this can lead to the formation of acetals and hemiacetals.[1]
Recrystallization Troubleshooting
Q5: I am unable to find a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A5: Finding the right recrystallization solvent is key to obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Use a Solvent Pair: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.
Q6: My product is "oiling out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of the pure compound.
-
Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
Quantitative Data on Purification
| Compound Name | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | Recrystallization | Ethanol | 77% | Not Specified | [3] |
| 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide | Recrystallization | Ethanol | 85% | Not Specified | [3] |
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | Recrystallization | Acetic acid/water (7:3) | 92% | Not Specified | [4] |
| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | Recrystallization | Dioxane | 75% | Not Specified | [4] |
| 4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde | Not Specified | Not Specified | 15% | Not Specified | [5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Glass column with stopcock
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution). A common starting eluent is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[6]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization Purification
This protocol provides a general method for purifying solid this compound derivatives.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Schiff Base Formation with Pyrazine Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from pyrazine aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formation of Schiff bases with pyrazine aldehydes, offering potential causes and solutions.
Q1: Why is the yield of my Schiff base reaction with a pyrazine aldehyde consistently low?
A1: Low yields in Schiff base formation involving pyrazine aldehydes can stem from several factors:
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Suboptimal Reaction Conditions: The reaction is an equilibrium process. To favor product formation, removal of the water byproduct is crucial.[1][2]
-
Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, use a drying agent like anhydrous MgSO₄ or molecular sieves.
-
-
Purity of Starting Materials: Impurities in the pyrazine aldehyde or the amine can lead to unwanted side reactions, consuming reactants and lowering the yield.
-
Solution: Ensure the purity of your starting materials by recrystallization or column chromatography before use.
-
-
Reaction Time and Temperature: The reaction may not have reached completion, or prolonged reaction times at high temperatures could lead to degradation of the pyrazine ring or the product.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with a range of temperatures to find the ideal balance between reaction rate and product stability.
-
-
Steric Hindrance: Bulky substituents on either the pyrazine aldehyde or the amine can sterically hinder the reaction.
-
Solution: Consider using a more active catalyst or increasing the reaction temperature and time, while carefully monitoring for degradation.
-
Q2: I am observing unexpected byproducts in my reaction. What are they and how can I minimize them?
A2: The formation of byproducts is a common issue. In the context of pyrazine aldehyde Schiff base synthesis, potential side reactions include:
-
Aldol Condensation: Pyrazine aldehydes, like other aldehydes, can undergo self-condensation or condensation with other carbonyl-containing impurities, especially under basic conditions.[2]
-
Solution: Maintain a neutral or slightly acidic pH. Using an acid catalyst can also help to promote the desired imine formation over aldol condensation.
-
-
Oxidation of the Aldehyde: Pyrazine aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Aminal Intermediates: The initial adduct of the amine and aldehyde is a carbinolamine, which can sometimes be isolated or exist in equilibrium with the starting materials and the Schiff base.[4] In the presence of excess amine, this can lead to the formation of an aminal.
-
Solution: Use stoichiometric amounts of the aldehyde and amine. Ensure efficient water removal to drive the reaction towards the imine product.
-
Q3: What is the role of a catalyst in this reaction, and which one should I choose?
A3: Catalysts can significantly accelerate the rate of Schiff base formation.
-
Acid Catalysis: Mild acids like acetic acid, p-toluenesulfonic acid (PTSA), or Lewis acids such as ZnCl₂ can protonate the carbonyl oxygen of the pyrazine aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2] A few drops of glacial acetic acid are often sufficient.
-
Base Catalysis: In some cases, a base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken as basic conditions can promote side reactions like aldol condensation.
-
Metal Catalysts: Some reactions benefit from the use of metal catalysts, such as iron or zirconium Schiff base complexes, which can promote the reaction in aqueous media and offer good to excellent yields.[5]
The choice of catalyst depends on the specific substrates and reaction conditions. It is often beneficial to screen a few different catalysts to find the optimal one for your system.
Q4: How can I effectively purify my pyrazine-containing Schiff base?
A4: Purification is critical to obtaining a high-purity product. Common methods include:
-
Recrystallization: This is often the most effective method for purifying solid Schiff bases. The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for recrystallization of Schiff bases.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is often a good starting point for elution.
-
Washing: If the product precipitates from the reaction mixture, washing it with a solvent in which the starting materials are soluble can remove unreacted aldehyde and amine.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of Schiff base formation.
| Pyrazine Aldehyde | Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2-carbaldehyde | 2-Aminopyridine | Methanol | - | Reflux | 4 | - | [7] |
| Pyrazine-2-carboxaldehyde | Aniline | Ethanol | Acetic Acid | Reflux | 5 | - | [8] |
| Pyrazine-2-carboxaldehyde | Hydrazine Hydrate | Ethanol | - | Reflux | 4 | - | [9] |
| Salicylaldehyde | 2-Aminopyrazine | Ethanol | - | Reflux | 2-3 | - | [10] |
| Pyridine-4-carbaldehyde | Various Amines | Methanol | - | Reflux | - | 49-85 | [11] |
| Benzaldehyde | p-Toluidine | Solvent-free | Kaffir Lime Juice | RT | - | High | [12] |
| Various Aldehydes | 4-Aminoantipyrine | Ethanol | - | Reflux | 1-24 | 86.9-98.2 | [13] |
Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific data was not provided in the cited source.
Experimental Protocols
Synthesis of N'-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide
This protocol is adapted from a literature procedure for the synthesis of a similar Schiff base.[14]
-
Dissolve Pyrazine-2-carbohydrazide: In a round-bottom flask, dissolve pyrazine-2-carbohydrazide (1 mmol) in an appropriate volume of ethanol.
-
Add Aldehyde: To the stirred solution, add pyridine-2-carbaldehyde (1 mmol).
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cool and Isolate: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Visualizations
A generalized workflow for the synthesis and purification of Schiff bases from pyrazine aldehydes.
A troubleshooting decision tree for low yield in pyrazine Schiff base synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. talenta.usu.ac.id [talenta.usu.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Acid Catalyzed Synthesis Of Schiff Base From Salicylaldehyde And Ptoluidine And Its Antimicrobial Potential. [journalijar.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
improving the stability of 4-(Pyrazin-2-yl)benzaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-(Pyrazin-2-yl)benzaldehyde in solution.
Troubleshooting Guide
Users encountering stability issues with this compound in their experiments can consult the following guide for potential causes and corrective actions.
| Issue Observed | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over a short period. | Oxidation of the aldehyde group to a carboxylic acid. | 1. Degas solvents to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant to the solution (see Table 1 for examples). |
| Appearance of a yellow or brown tint in the solution. | Polymerization of the aldehyde or formation of degradation products. | 1. Store solutions at a lower temperature (2-8 °C or -20 °C). 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Adjust the pH of the solution to be neutral or slightly acidic, as basic conditions can catalyze aldol condensation. |
| Precipitation or crystal formation in the solution. | Poor solubility or compound degradation leading to insoluble byproducts. | 1. Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent system if necessary. 2. Filter the solution through a 0.22 µm filter after preparation to remove any initial particulates. 3. Investigate potential degradation pathways that could lead to less soluble products. |
| Inconsistent results in biological or chemical assays. | Degradation of the compound during the experimental workflow. | 1. Prepare fresh solutions of this compound immediately before use. 2. Evaluate the stability of the compound under your specific assay conditions (e.g., temperature, pH, light exposure). 3. Include control samples to monitor the stability of the compound throughout the experiment. |
| Formation of unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Compound degradation. The primary degradation product is likely 4-(pyrazin-2-yl)benzoic acid due to oxidation. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Implement the stabilization techniques mentioned above to minimize degradation. 3. Develop a stability-indicating analytical method to resolve the parent compound from its degradation products (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most common degradation pathways for aromatic aldehydes like this compound are oxidation and photodegradation. Oxidation of the aldehyde functional group to a carboxylic acid (4-(pyrazin-2-yl)benzoic acid) is a primary concern, often accelerated by exposure to air (oxygen)[1][2]. Aldehydes can also be susceptible to polymerization, especially under certain storage conditions[3]. Exposure to light, particularly UV light, can also induce degradation, potentially leading to the formation of various photoproducts[4][5].
Q2: What solvents are recommended for dissolving this compound to enhance its stability?
A2: While specific stability data in various solvents is limited for this compound, general principles suggest using aprotic solvents or solvents with low water content to minimize hydration of the aldehyde and potential acid- or base-catalyzed reactions. Acetonitrile and dimethyl sulfoxide (DMSO) are often good choices for stock solutions. For aqueous buffers, it is crucial to control the pH and degas the buffer to remove dissolved oxygen. The stability in alcohols like ethanol and methanol should be evaluated, as they can potentially form hemiacetals or acetals.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly impact the stability of aldehydes. Basic conditions can promote aldol condensation and other base-catalyzed degradation pathways. Acidic conditions might catalyze acetal formation if alcohols are present. For optimal stability, it is generally recommended to maintain the pH of the solution in the neutral to slightly acidic range (pH 4-7). However, the optimal pH should be determined experimentally for your specific application.
Q4: What measures can be taken to protect solutions of this compound from degradation?
A4: To enhance the stability of your solutions, consider the following measures:
-
Storage Conditions: Store stock solutions at low temperatures, such as 2-8 °C for short-term storage or -20 °C to -80 °C for long-term storage.
-
Protection from Light: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light-induced degradation[4].
-
Inert Atmosphere: For solutions sensitive to oxidation, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Use of Additives: Consider adding stabilizers such as antioxidants to prevent oxidative degradation.
Q5: Are there any recommended antioxidants to improve the stability of this compound?
A5: Yes, antioxidants can be effective in preventing the oxidation of the aldehyde group. Commonly used antioxidants for organic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and hydroquinone[1]. The choice and concentration of the antioxidant should be compatible with your experimental system and should be validated to ensure it does not interfere with your assays.
Quantitative Data on Potential Stabilizers
The following table summarizes potential stabilizers that can be used to improve the stability of aldehydes in solution. The optimal concentration for this compound should be determined experimentally.
Table 1: Potential Stabilizers for Aldehyde Solutions
| Stabilizer Type | Examples | Typical Concentration Range | Mechanism of Action | Reference |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Hydroquinone, Tea Polyphenols (TP), L-ascorbyl palmitate (L-AP) | 0.01% - 0.1% (w/v) | Scavenge free radicals to inhibit oxidation. | [6] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA) | 0.01% - 0.1% (w/v) | Bind metal ions that can catalyze oxidation. | [3] |
| Amine-based Stabilizers | Triethanolamine, Dimethylethanolamine | 10 - 100 ppm | Inhibit polymerization and autocondensation. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound
-
Solvent Preparation:
-
Choose a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution).
-
If using an aqueous buffer, prepare it with high-purity water and filter it through a 0.22 µm filter.
-
Degas the chosen solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the degassed solvent to the vial to achieve the desired concentration.
-
If using a stabilizer (e.g., BHT), add it to the solvent before dissolving the compound. A typical starting concentration for BHT is 0.01% (w/v).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage:
-
Store the solution in an amber glass vial to protect it from light.
-
If the solution is particularly oxygen-sensitive, flush the headspace of the vial with an inert gas before sealing.
-
Store the vial at the appropriate temperature (e.g., 2-8 °C or -20 °C).
-
Protocol 2: Stability-Indicating HPLC-UV Method Development for this compound
This protocol outlines the steps to develop an HPLC method to separate this compound from its potential degradation products.
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Subject the solutions to stress conditions to induce degradation:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at 105 °C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Analyze the stressed samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
-
HPLC Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance (determine the λmax by UV-Vis spectrophotometry).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation studies.
-
-
Method Validation:
Visualizations
Caption: Workflow for preparing a stabilized solution.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Pyrazin-2-yl)benzaldehyde
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-(Pyrazin-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges, primarily stemming from the electronic properties of the pyrazine ring and the reactivity of the aldehyde group. The electron-deficient nature of the pyrazine ring can render aryl halides attached to it less reactive towards oxidative addition in the catalytic cycle. Additionally, the nitrogen atoms in the pyrazine ring can coordinate with the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. The aldehyde group is sensitive to certain reaction conditions and can undergo side reactions, such as reduction or addition of organometallic reagents.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings are all viable methods for functionalizing pyrazine derivatives.[1][2] The choice of reaction will depend on the desired bond to be formed (C-C, C-N, etc.) and the available coupling partners. The Suzuki-Miyaura reaction is often a good starting point due to the commercial availability and stability of boronic acids.[3]
Q3: Is it necessary to protect the aldehyde group in this compound during cross-coupling?
A3: The necessity of protecting the aldehyde group depends on the specific reaction conditions and the organometallic reagent used. Strong nucleophilic reagents, such as organolithiums or Grignard reagents, will likely require protection of the aldehyde to prevent unwanted addition. For many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, which are often performed under basic conditions, the aldehyde may be tolerated. However, side reactions such as aldol condensation or reduction can occur. Protecting the aldehyde as an acetal is a common strategy to avoid these issues.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid coupling partner, which is more prevalent with electron-deficient heteroaryl boronic acids.[4]
-
Homocoupling: The dimerization of the organometallic reagent or the aryl halide.[5]
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Reduction of the aldehyde: The aldehyde group may be reduced to an alcohol, particularly if certain hydride sources are present or generated in situ.
-
Catalyst deactivation: Formation of inactive palladium black can occur, especially at elevated temperatures.[5]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the use of a fresh, high-quality palladium catalyst. For Pd(II) precatalysts, ensure conditions are suitable for in-situ reduction to Pd(0). Consider using more active pre-catalysts like Buchwald's G3 or G4 palladacycles.[5] |
| Ligand Incompatibility | The choice of ligand is crucial. For electron-deficient pyrazines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[6] |
| Inappropriate Base | The base activates the boronic acid for transmetalation. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[6] |
| Catalyst Poisoning | The pyrazine nitrogen can inhibit the palladium catalyst. Using bulky ligands can mitigate this. Slow addition of the pyrazine substrate may also be beneficial. |
| Protodeboronation | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Minimize water content in the reaction unless it is part of a biphasic solvent system.[4] |
| Poor Solubility | Screen different solvents or solvent mixtures. Common choices include dioxane, toluene, DMF, and THF, often with water as a co-solvent.[5] |
Problem 2: Aldehyde Group Reactivity and Side Reactions
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation | If using a strong base and elevated temperatures, the aldehyde may undergo self-condensation or cross-condensation. Consider using a milder base or protecting the aldehyde as an acetal. |
| Reduction of Aldehyde | Avoid reagents that can act as hydride sources. If reduction is observed, protecting the aldehyde is the most reliable solution. |
| Reaction with Organometallic Reagent | For highly nucleophilic organometallic partners (e.g., in Negishi or Kumada coupling), protection of the aldehyde is essential. |
Data Summary for Catalyst Selection
The following tables provide a general guide for selecting catalysts and conditions for various cross-coupling reactions with substrates similar to this compound. Note: These are starting points, and optimization is crucial for the specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions for Heteroaryl Halides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | 1-5 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 80-110 | 1-5 |
| PdCl₂(dppf) | (none) | Na₂CO₃ | DMF/H₂O | 80-100 | 2-5 |
| PEPPSI-IPr | (none) | K₃PO₄ | t-BuOH | 80-100 | 1-3 |
Table 2: Buchwald-Hartwig Amination Conditions for Heteroaryl Halides
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 1-4 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-120 | 2-5 |
| RuPhos Pd G3 | (none) | K₃PO₄ | t-Amyl alcohol | 100-130 | 1-3 |
Experimental Protocols (General Procedures)
Caution: These are generalized protocols and require optimization for this compound. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents where specified.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried flask, add the aryl halide derivative of this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Sparge the solution with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., toluene).
-
Add the aryl halide derivative of this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Complexities of Pyrazine Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals encountering challenges in pyrazine synthesis now have a dedicated resource. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, with a focus on managing reaction byproducts and optimizing yields.
Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, flavors, and materials science. However, their synthesis can be fraught with challenges, including low yields, the formation of difficult-to-remove impurities, and complex reaction pathways. This guide offers practical, evidence-based solutions to these common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazine synthesis, and what causes their formation?
A1: Byproduct formation is a frequent challenge in pyrazine synthesis and is highly dependent on the chosen synthetic route. In the widely used Maillard reaction, which involves the reaction of amino acids and reducing sugars, Strecker aldehydes are common byproducts.[1] Their formation occurs concurrently with pyrazine formation through the deamination of α-amino acids.[1] When utilizing cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives , such as 4-methyl imidazole, are significant impurities that can be co-extracted with the desired pyrazine product, particularly when using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[1][2]
Q2: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A2: Low yields in pyrazine synthesis can be attributed to several factors. Incomplete condensation or cyclization of intermediates is a primary cause.[3] To address this, consider extending the reaction time or cautiously increasing the temperature.[3] The purity of starting materials, such as α-diketones and 1,2-diamines, is critical, as impurities can lead to unwanted side reactions.[2] Furthermore, many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation.[2] Incomplete oxidation will result in a mixture of the desired pyrazine and the dihydropyrazine, thus lowering the overall yield.[2] Suboptimal reaction conditions, including the choice of solvent, base, and catalyst, can also significantly impact the yield.[3]
Q3: How does reaction temperature affect pyrazine yield and byproduct formation?
A3: Temperature is a critical parameter that must be carefully optimized. Generally, higher temperatures can increase the rate of pyrazine formation.[1] For instance, in syntheses using 1-hydroxyacetone and ammonium hydroxide, pyrazine yield was observed to increase as the temperature was raised from 100°C to 140°C.[1] However, excessive heat can lead to the degradation of the pyrazine ring and promote the formation of undesirable byproducts.[1] For example, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can cause breakdown of the pyrazine product.[1]
Q4: I'm having difficulty purifying my pyrazine product. What are some effective strategies?
A4: The purification of pyrazines can be challenging due to the presence of structurally similar byproducts. Liquid-liquid extraction (LLE) is a common initial purification step. The choice of solvent is crucial; for instance, using a non-polar solvent like hexane can selectively extract pyrazines while leaving more polar impurities, such as imidazoles, in the aqueous phase.[2] For more challenging separations, column chromatography on silica gel is effective.[3] A gradient elution with a solvent system like hexane/ethyl acetate can be used to separate the target pyrazine from impurities.[3] In cases where the pyrazine is volatile, distillation can be an effective method to separate it from non-volatile byproducts.[2] For solid pyrazine derivatives, recrystallization from a suitable solvent can yield highly pure material.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazine synthesis.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Verify that the reaction is being conducted at the optimal temperature for the specific synthesis. Too low a temperature may not initiate the reaction, while excessive heat can degrade the product.[1][4] |
| Improper pH | For reactions like the Maillard synthesis, the pH of the reaction medium is critical. An acidic pH can inhibit key steps in pyrazine formation. Ensure the pH is within the optimal range (typically neutral to alkaline).[4] |
| Poor Quality of Starting Materials | The purity of reactants such as amino acids, reducing sugars, α-diketones, and 1,2-diamines is crucial. Use high-purity starting materials to avoid side reactions.[2][4] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature.[3] |
Issue 2: Presence of Significant Impurities
| Byproduct Type | Favored Conditions | Mitigation Strategy |
| Imidazole Derivatives | Reactions involving ammonium hydroxide and sugar-derived precursors.[1][2] | During liquid-liquid extraction, use hexane as the solvent to selectively extract the pyrazine, leaving the more polar imidazoles in the aqueous phase.[2] If co-extracted, purify by column chromatography on silica gel.[2] |
| Strecker Aldehydes | Maillard reaction between amino acids and reducing sugars.[1] | Consider alternative reaction pathways that do not involve the Strecker degradation of α-amino acids if these byproducts are a significant issue. |
| Structurally Similar Pyrazines | Use of unsymmetrical starting materials or non-selective reaction conditions. | Modify the synthetic strategy to a more regioselective method. Optimize column chromatography conditions (e.g., use a shallow eluent gradient) for better separation. |
| Polymeric/Degradation Products (Dark Reaction Mixture) | Excessive heat or presence of oxygen for air-sensitive intermediates. | Lower the reaction temperature. If intermediates are known to be air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylpyrazine via Condensation of Benzil with Ethylene Diamine
This protocol describes a straightforward and common method for synthesizing a substituted pyrazine.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol. Stir the solution with a magnetic stirrer until it becomes homogeneous.[3]
-
Addition of Reagents: To the stirred solution, add 2 mmol of ethylene diamine and a catalytic amount of potassium tert-butoxide (t-BuOK) (approximately 10 mg).[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (benzil) is consumed.
-
Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2,3-diphenylpyrazine.[3]
Protocol 2: Purification of Pyrazines from Imidazole Byproducts using Column Chromatography
This protocol is suitable for removing polar impurities like imidazoles from a crude pyrazine product mixture.[3]
-
Column Preparation: Pack 5-7 grams of silica gel into a short column (e.g., 60 x 10 mm).[3]
-
Sample Loading: Dissolve the crude pyrazine extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the top of the silica column.[3]
-
Elution: Elute the column with an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 90:10) is often effective.[1]
-
Fraction Collection: Collect fractions (e.g., every 20 mL) and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazine derivative.[3]
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine product.[3]
Visualizing the Troubleshooting Process
To aid in systematically addressing common issues in pyrazine synthesis, the following workflow diagram has been developed.
This technical support guide is intended to be a living document and will be updated as new methods and troubleshooting strategies become available. We encourage researchers to consult this resource to streamline their pyrazine synthesis efforts and overcome common experimental hurdles.
References
Technical Support Center: Reactions Involving 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving 4-(Pyrazin-2-yl)benzaldehyde.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and use of this compound in large-scale reactions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling for the Synthesis of this compound
Q: My Suzuki-Miyaura coupling reaction between a 2-halopyrazine and 4-formylphenylboronic acid is giving a low yield upon scale-up. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings at scale are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure strict anaerobic conditions, as palladium catalysts are sensitive to oxygen, especially when activated by a base.[1] Use degassed solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Consider using more robust pre-catalysts or ligands that are more resistant to deactivation. |
| Poor Reagent Quality | Use high-purity starting materials. Boronic acids can decompose on storage, and solvents should be anhydrous.[1] |
| Insufficient Base or Inappropriate Base | The choice and amount of base are critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and adequately dispersed in the reaction mixture. |
| Suboptimal Reaction Temperature | Low temperatures can lead to incomplete reactions. Conversely, excessively high temperatures can cause degradation of starting materials, products, or the catalyst.[2] Experiment with a range of temperatures to find the optimal balance. |
| Side Reactions | Homocoupling of the boronic acid and dehalogenation of the halopyrazine are common side reactions. Minimizing these can be achieved by carefully controlling the reaction stoichiometry and temperature. |
Experimental Protocol: Gram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates and equipment.
-
Reaction Setup:
-
To an oven-dried flask equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).
-
Add a degassed aqueous solution of the base (e.g., K₂CO₃, 2.0 eq).
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling ```dot graph Troubleshooting_Suzuki_Yield { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Check Catalyst Activity & Loading"]; Check_Reagents [label="Verify Reagent Purity & Stoichiometry"]; Check_Conditions [label="Optimize Reaction Conditions (Temp, Solvent, Base)"]; Check_Side_Reactions [label="Analyze for Side Products (Homocoupling, Dehalogenation)"]; Purification_Loss [label="Investigate Product Loss During Work-up/Purification"]; Solution [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Conditions; Check_Catalyst -> Check_Side_Reactions; Check_Reagents -> Check_Side_Reactions; Check_Conditions -> Check_Side_Reactions; Check_Side_Reactions -> Purification_Loss; Purification_Loss -> Solution; }
References
Technical Support Center: Chemoselectivity in Reactions of Functionalized Pyrazinyl Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering chemoselectivity challenges when working with functionalized pyrazinyl aldehydes.
Frequently Asked Questions (FAQs)
Q1: What makes functionalized pyrazinyl aldehydes prone to chemoselectivity issues?
A1: Functionalized pyrazinyl aldehydes possess multiple reactive sites. The pyrazine ring itself is electron-deficient and can undergo nucleophilic addition, while the aldehyde group is a classic electrophile. Furthermore, common functional groups on the pyrazine ring (such as esters, nitro groups, or halogens) can compete for reagents intended for the aldehyde, leading to undesired side reactions and reduced yields of the target molecule.
Q2: I am observing a low yield in my nucleophilic addition to a pyrazinyl aldehyde. What are the common causes?
A2: Low yields in nucleophilic additions (e.g., Grignard or organolithium reactions) can stem from several factors.[1] Key considerations include:
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Competing reactions: The nucleophile may react with other electrophilic sites on the molecule.
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Steric hindrance: Bulky substituents near the aldehyde can impede the approach of the nucleophile.
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Reagent stability and reactivity: The organometallic reagent may be degrading or not be reactive enough.
-
Reaction conditions: Suboptimal temperature, solvent, or reaction time can lead to incomplete conversion or side product formation.[1]
Q3: How can I selectively reduce the aldehyde group in a pyrazinyl aldehyde that also contains an ester?
A3: Selective reduction of an aldehyde in the presence of an ester is a common challenge. The choice of reducing agent is critical.
-
Mild reducing agents: Reagents like sodium borohydride (NaBH₄) will typically reduce aldehydes and ketones without affecting esters.[2]
-
Chemoselective reagents: In cases where NaBH₄ is not effective or gives side products, specialized reagents or conditions might be necessary. For instance, the use of ammonia borane in water has been shown to be effective for the selective reduction of aldehydes and ketones in the presence of esters and other functional groups.[3]
Q4: When should I use a protecting group strategy for my pyrazinyl aldehyde?
A4: A protecting group strategy is advisable when you have a functional group that is incompatible with the reaction conditions required for a transformation elsewhere in the molecule.[4] For example, if you need to perform a Grignard reaction on an ester group in the presence of the more reactive aldehyde, the aldehyde should be protected.[5] Acetals are common protecting groups for aldehydes and are stable in basic and nucleophilic conditions.[6]
Troubleshooting Guides
Problem 1: Low yield and multiple products in a Grignard reaction with a pyrazinyl aldehyde.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Competing reaction with the pyrazine ring | The nitrogen atoms in the pyrazine ring can coordinate with the Grignard reagent, or in some cases, direct addition to the ring can occur.[7] Consider using a less reactive organometallic reagent, such as an organozinc compound. |
| Presence of other electrophilic functional groups | If your molecule contains other reactive groups (e.g., esters, nitriles), protect the aldehyde group as an acetal before performing the Grignard reaction.[5] |
| Steric Hindrance | If the aldehyde is sterically hindered, a more reactive Grignard reagent or higher reaction temperatures may be required. However, this can also increase side reactions. |
| Enolization of the aldehyde | While less common for aldehydes than ketones, a bulky Grignard reagent can act as a base. Use a non-basic organometallic reagent if possible. |
Problem 2: In a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, the desired alkene is not the major product.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Ylide/Phosphonate Choice | For aldehydes, stabilized Wittig reagents (containing electron-withdrawing groups) tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[8] The Horner-Wadsworth-Emmons reaction generally provides excellent (E)-selectivity.[9][10] |
| Steric Hindrance | For sterically hindered pyrazinyl aldehydes, the Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction as the phosphonate carbanions are more nucleophilic.[11][12] |
| Side Reactions | The basic conditions used to generate the ylide can sometimes lead to side reactions with other functional groups on the pyrazine ring. Consider using milder conditions, such as the Masamune-Roush conditions (LiCl and an amine base) for the HWE reaction with base-sensitive substrates.[10] |
Experimental Protocols
Protocol 1: Selective Protection of a Pyrazinyl Aldehyde as a Cyclic Acetal
This protocol describes the protection of an aldehyde group in the presence of less reactive functional groups.
Materials:
-
Functionalized pyrazinyl aldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the functionalized pyrazinyl aldehyde, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the protected pyrazinyl acetal.
Protocol 2: Chemoselective Reduction of a Pyrazinyl Aldehyde with Sodium Borohydride
This protocol is for the selective reduction of an aldehyde in the presence of an ester or other less reactive carbonyl groups.
Materials:
-
Functionalized pyrazinyl aldehyde containing an ester group
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.1 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the functionalized pyrazinyl aldehyde in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting aldehyde is no longer present.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Remove the bulk of the solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyrazinyl alcohol.
Visualizations
Caption: Troubleshooting workflow for chemoselectivity issues.
Caption: Competing reaction pathways for nucleophilic addition.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 4-(Pyrazin-2-yl)benzaldehyde and 4-(Pyridin-2-yl)benzaldehyde in Synthesis
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired functionalities. Among the myriad of available synthons, heteroaromatic aldehydes play a crucial role as versatile intermediates. This guide provides a detailed comparison of two such building blocks: 4-(Pyrazin-2-yl)benzaldehyde and 4-(pyridin-2-yl)benzaldehyde. Both compounds serve as valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials, yet their distinct electronic and structural features impart differential reactivity and performance in various chemical transformations.[1][2]
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these molecules. While both are aromatic aldehydes featuring a nitrogen-containing heterocycle, the presence of a second nitrogen atom in the pyrazine ring of this compound renders it more electron-deficient than the pyridine ring of 4-(pyridin-2-yl)benzaldehyde. This electronic difference can influence their reactivity, solubility, and potential for intermolecular interactions.
| Property | This compound | 4-(pyridin-2-yl)benzaldehyde |
| Molecular Formula | C₁₁H₈N₂O | C₁₂H₉NO |
| Molecular Weight | 184.19 g/mol | 183.21 g/mol |
| CAS Number | 127406-08-0 | 127406-56-8 |
| Appearance | Off-white powder | Off-white to light yellow solid |
| Melting Point | 82-89 °C | 50-52 °C |
| Purity | ≥ 95% (NMR) | ≥ 97% |
| Synonyms | 4-(2-Pyrazinyl)benzenecarbaldehyde | 4-(2-Pyridinyl)benzaldehyde, 2-(4-Formylphenyl)pyridine |
Performance in Key Synthetic Reactions
The utility of these aldehydes is best demonstrated through their performance in common synthetic transformations. While direct comparative studies are limited, an analysis of their application in similar reaction types provides valuable insights.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Both this compound and 4-(pyridin-2-yl)benzaldehyde can be synthesized via this method, or used as coupling partners themselves. The electron-deficient nature of the pyrazine and pyridine rings can influence the efficiency of the coupling reaction. Generally, electron-deficient halides and boronic acids can exhibit different reactivity profiles in the Suzuki-Miyaura catalytic cycle.[3][4][5]
Experimental Protocol: Synthesis of 4-(Aryl)pyridines via Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a pyridyl boronic acid derivative is as follows:
-
In an oven-dried vial equipped with a stir bar, combine the (pyridin-2-yl)trimethylammonium salt (2.0 equiv), cesium carbonate (2.0 equiv), and the desired boronic acid (1.0 equiv).
-
Add the Pd-NHC catalyst (10 mol%).
-
Place the vial under an inert argon atmosphere and subject it to three evacuation/backfilling cycles.
-
Add dioxane (to 0.2 M) and water (5.0 equiv) with vigorous stirring at room temperature.
-
Place the reaction mixture in a preheated oil bath at 60 °C and stir for the indicated time.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel to afford the desired 2-arylpyridine.[4]
Note: This is a general protocol and optimization may be required for specific substrates.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the success of this reaction. The more electron-withdrawing pyrazine ring in this compound may lead to a more electrophilic carbonyl group compared to 4-(pyridin-2-yl)benzaldehyde, potentially resulting in faster reaction rates or higher yields under similar conditions.
Experimental Protocol: Wittig Olefination of 9-Anthraldehyde
A representative procedure for a Wittig reaction is as follows:
-
To a reaction tube, add benzyltriphenylphosphonium chloride (200 mg), 9-anthraldehyde (115 mg), and dichloromethane (1.0 mL).
-
Add a 50% aqueous solution of sodium hydroxide (0.26 mL) dropwise while mixing.
-
Cap the reaction tube and shake vigorously for 30 minutes.
-
Add water (1.5 mL) and dichloromethane (1.5 mL), shake, and separate the organic layer.
-
Wash the aqueous layer with dichloromethane (2 x 1 mL) and combine the organic extracts.
-
Dry the organic layer with sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from propanol to obtain the desired alkene.[6]
Note: This protocol uses 9-anthraldehyde and would need to be adapted for this compound and 4-(pyridin-2-yl)benzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. The reaction is typically base-catalyzed, and the reactivity of the aldehyde is a crucial parameter. The enhanced electrophilicity of this compound could be advantageous in this reaction. Studies on the Knoevenagel condensation of various benzaldehydes with malononitrile have shown that electron-withdrawing substituents on the benzaldehyde ring generally lead to higher yields and faster reaction rates.[7][8]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
A catalyst-free Knoevenagel condensation in an environmentally friendly solvent system is described below:
-
In a reaction vessel, dissolve benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in a 1:1 mixture of water and ethanol (4 mL).
-
Stir the reaction mixture at room temperature for the required time (typically monitored by TLC).
-
Upon completion, the solid product is collected by filtration.
-
Recrystallize the product from a 50% water:ethanol mixture to obtain the pure product in excellent yields (typically 90-95%).[9]
Note: This protocol can be adapted for this compound and 4-(pyridin-2-yl)benzaldehyde.
Applications in Drug Discovery and Materials Science
Both this compound and 4-(pyridin-2-yl)benzaldehyde are key starting materials for the synthesis of a wide range of biologically active compounds and functional materials.
Derivatives of pyrazine are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][10][11] Similarly, the pyridine moiety is a common scaffold in many FDA-approved drugs and is known to be involved in various biological signaling pathways.[12][13] The choice between a pyrazine and a pyridine core can significantly impact the biological activity and pharmacokinetic properties of the final compound. For instance, the additional nitrogen atom in the pyrazine ring can act as a hydrogen bond acceptor, potentially altering the binding affinity of a molecule to its biological target.[14]
In materials science, these aldehydes are used to synthesize ligands for metal complexes, which can have applications in catalysis and as luminescent materials. The differing electronic properties of the pyrazine and pyridine rings can tune the photophysical and electrochemical properties of the resulting metal complexes.
Visualization of Synthetic Utility
The following diagrams illustrate the central role of these aldehydes in synthetic pathways leading to diverse molecular scaffolds.
Caption: Synthetic utility of heteroaromatic aldehydes.
The diagram below illustrates a generalized signaling pathway that can be modulated by kinase inhibitors, a common class of drugs for which pyrazine and pyridine scaffolds are often employed.
Caption: Inhibition of kinase signaling pathways.
Conclusion
Both this compound and 4-(pyridin-2-yl)benzaldehyde are highly valuable and versatile building blocks in organic synthesis. The choice between them will depend on the specific synthetic target and the desired electronic properties of the final molecule. The more electron-deficient nature of the pyrazine ring in this compound may offer advantages in reactions where a more electrophilic aldehyde is beneficial. Conversely, the electronic properties of the pyridine ring in 4-(pyridin-2-yl)benzaldehyde may be more suitable for other transformations or for achieving specific biological activities. A thorough understanding of the subtle differences in their reactivity, guided by the principles of physical organic chemistry, will enable researchers to make an informed decision and optimize their synthetic strategies. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for a more definitive performance comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-(Pyrazin-2-yl)benzaldehyde Derivatives and Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to extensive investigation into heterocyclic compounds, with a particular focus on those bearing an aldehyde functionality. This guide provides a comparative analysis of the biological activities of 4-(Pyrazin-2-yl)benzaldehyde derivatives against other prominent nitrogen-containing heterocyclic aldehydes, including derivatives of indole-3-carboxaldehyde, pyridine-2-carboxaldehyde, and quinoline-4-carboxaldehyde. The primary focus of this comparison is on their anticancer and antimicrobial properties, supported by experimental data from various studies.
Introduction to Heterocyclic Aldehydes in Medicinal Chemistry
Heterocyclic aldehydes are a class of organic compounds characterized by a ring structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and an aldehyde group (-CHO). The presence of the heteroatom and the reactive aldehyde group makes these compounds versatile scaffolds for the synthesis of a wide array of derivatives with diverse biological activities. Pyrazines, indoles, pyridines, and quinolines are key examples of nitrogen-containing heterocycles that form the core of many biologically active molecules.
Comparative Biological Activity
The biological activities of derivatives of this compound, indole-3-carboxaldehyde, pyridine-2-carboxaldehyde, and quinoline-4-carboxaldehyde are primarily centered on anticancer and antimicrobial effects. The following sections and tables summarize the available quantitative data for a comparative assessment.
Anticancer Activity
Derivatives of these heterocyclic aldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action, though not always fully elucidated, often involve the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine-based | Thieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide (7c) | HCT116 (Colon) | <1 | [1] |
| Thieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide (7f) | HCT116 (Colon) | <1 | [1] | |
| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide (12a) | A549 (Lung) | 19 ± 0.50 | [2] | |
| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide (13a) | A549 (Lung) | 17 ± 0.5 | [2] | |
| Indole-based | 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7 (Breast) | 0.2-3.4 | [3] |
| Indole derivative linked to pyrazole (33) | HCT116 (Colon) | <23.7 | [4] | |
| Indole derivative linked to pyrazole (34) | HCT116 (Colon) | <23.7 | [4] | |
| Pyridine-based | 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.3 | [5] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 | [5] | |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.4 | [5] | |
| Quinoline-based | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 | [1] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 1.14 | [1] |
Antimicrobial Activity
The antimicrobial potential of these heterocyclic aldehydes and their derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) values, indicates that these compounds can effectively inhibit microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Derivative Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine-based | Pyrazine-2-carbohydrazide derivative (PH05) | E. coli | - | [6] |
| Pyrazine-2-carbohydrazide derivative (PH06) | E. coli | - | [6] | |
| Pyrazine-2-carbohydrazide derivative (PH12) | S. typhi | - | [6] | |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | S. Typhi (XDR) | 6.25 | [7] | |
| Indole-based | Indole-3-carboxaldehyde derivative | S. aureus | - | [2] |
| Indole-3-carboxaldehyde derivative | E. coli | - | [2] | |
| Pyridine-based | Pyridine-2-carboxaldehyde thiosemicarbazone derivative | S. aureus | - | [8] |
| Pyridine-2-carboxaldehyde thiosemicarbazone derivative | E. coli | - | [8] | |
| Quinoline-based | Quinoline derivative (38d) | A. niger | - | [9] |
| Quinoline derivative (38e) | A. niger | - | [9] |
Note: Some entries in the table are qualitative ("-") as the specific MIC values were not provided in the source, but the compounds were reported to be active.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for rational drug design. While the exact pathways for all derivatives are not fully elucidated, some key mechanisms have been identified for pyrazine-based compounds.
Pyrazine derivatives have been shown to act as inhibitors of key signaling molecules. For instance, some pyrazine-based compounds function as allosteric inhibitors of the SHP2 protein, which is involved in the RAS-ERK signaling pathway that regulates cancer cell survival and proliferation.[3] Others have been identified as mTOR kinase inhibitors, another crucial regulator of cell growth.[10] Furthermore, certain thieno[2,3-b]pyrazine derivatives have been observed to induce cell cycle arrest at the G2/M phase in colon cancer cells.[1]
Experimental Protocols
To ensure the reproducibility and further investigation of the cited biological activities, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Lawn Culture: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn.[14][15]
-
Disk Application: Aseptically place paper disks impregnated with a specific concentration of the test compound onto the agar surface.[14][16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[15]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[14][17]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[5][18]
-
Inoculation: Add a standardized bacterial suspension to each well.[8][18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[9][18]
Conclusion
Derivatives of this compound demonstrate significant potential as both anticancer and antimicrobial agents, with activities comparable to, and in some cases exceeding, those of other well-studied heterocyclic aldehydes such as indole-3-carboxaldehyde, pyridine-2-carboxaldehyde, and quinoline-4-carboxaldehyde derivatives. The pyrazine scaffold, in particular, offers a versatile platform for the development of targeted therapies, with evidence pointing towards the inhibition of key signaling pathways in cancer. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the therapeutic potential of these promising compounds.
References
- 1. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchhub.com [researchhub.com]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Spectroscopic Comparison of 4-(Pyrazin-2-yl)benzaldehyde Isomers: A Guide for Researchers
A comprehensive spectroscopic comparison of the 2-, 3-, and 4-isomers of (Pyrazin-2-yl)benzaldehyde is currently hindered by the limited availability of published experimental data. While the individual isomers are noted in chemical databases, a complete and directly comparable set of spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—is not readily accessible in the public domain. This guide, therefore, outlines the expected spectroscopic characteristics based on general principles of organic spectroscopy and provides standardized experimental protocols for researchers aiming to characterize these compounds.
The isomeric position of the pyrazinyl group on the benzaldehyde ring is expected to significantly influence the spectroscopic properties of each molecule. These differences arise from the varied electronic effects (inductive and resonance) exerted by the pyrazine ring at the ortho, meta, and para positions relative to the aldehyde group. A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of each isomer, which is vital for applications in medicinal chemistry and materials science where precise molecular structure dictates biological activity and physical properties.
Anticipated Spectroscopic Data
While specific experimental data is not available, a qualitative comparison can be inferred.
Table 1: Predicted Spectroscopic Data for 4-(Pyrazin-2-yl)benzaldehyde Isomers
| Spectroscopic Technique | 2-(Pyrazin-2-yl)benzaldehyde | 3-(Pyrazin-2-yl)benzaldehyde | This compound |
| ¹H NMR | Aldehyde proton (CHO) expected to be a singlet at ~10 ppm. Aromatic protons will show complex splitting patterns due to steric hindrance and electronic effects. | Aldehyde proton (CHO) expected as a singlet around 10 ppm. Aromatic protons will exhibit splitting patterns indicative of meta-substitution. | Aldehyde proton (CHO) expected as a singlet around 10 ppm. Aromatic protons will likely appear as two distinct doublets, characteristic of para-substitution. |
| ¹³C NMR | Carbonyl carbon (C=O) signal anticipated around 190 ppm. Aromatic and pyrazinyl carbons will have distinct chemical shifts. | Carbonyl carbon (C=O) signal expected around 190 ppm. The chemical shifts of the benzaldehyde ring carbons will differ from the other isomers due to the meta position of the pyrazine. | Carbonyl carbon (C=O) signal expected around 190 ppm. The symmetry of the para isomer will result in fewer unique carbon signals for the benzaldehyde ring compared to the other isomers. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde group expected around 1700 cm⁻¹. Characteristic C-H stretching for the aldehyde proton around 2850 and 2750 cm⁻¹. Aromatic C=C and C-H bending vibrations will also be present. | Strong C=O stretching vibration around 1700 cm⁻¹. Aldehyde C-H stretches around 2850 and 2750 cm⁻¹. The fingerprint region will differ from the other isomers. | Strong C=O stretching vibration around 1700 cm⁻¹. Aldehyde C-H stretches around 2850 and 2750 cm⁻¹. The substitution pattern will influence the C-H out-of-plane bending vibrations. |
| UV-Vis Spectroscopy | π → π* and n → π* transitions are expected. The position of the pyrazinyl group will influence the extent of conjugation and thus the λmax. | The λmax is expected to differ from the 2- and 4-isomers due to the different conjugation pattern in the meta isomer. | The extended conjugation in the para isomer is likely to result in a red-shift (longer wavelength) of the main absorption band compared to the meta isomer. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 184.06. Fragmentation patterns will be influenced by the proximity of the pyrazinyl and aldehyde groups. | The molecular ion peak (M⁺) is expected at m/z = 184.06. Fragmentation will likely involve loss of CO and subsequent ring fragmentation. | The molecular ion peak (M⁺) is expected at m/z = 184.06. Fragmentation patterns are expected to be distinct from the other isomers, reflecting the stability of the resulting fragments. |
Experimental Protocols
For researchers who synthesize or isolate these isomers, the following are detailed, standardized protocols for obtaining the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, a larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule and determine its absorption properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source for small molecules. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or a GC/LC inlet).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
The ionization energy for EI is typically 70 eV.
-
Visualizing Isomeric Relationships
The logical relationship between the isomers and their spectroscopic analysis can be visualized as a workflow.
Caption: Workflow for the comparative spectroscopic analysis of (Pyrazin-2-yl)benzaldehyde isomers.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-(Pyrazin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of the performance of various palladium catalysts in four key cross-coupling reactions utilizing the versatile building block, 4-(Pyrazin-2-yl)benzaldehyde. The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs, thereby streamlining discovery and development processes.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering unparalleled efficiency and functional group tolerance.[1][2][3][4] This guide will focus on the application of these powerful synthetic tools to this compound, a molecule of interest in the synthesis of novel pharmaceutical and materials science candidates. We will explore the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. For a reaction involving a pyrazine derivative, the choice of catalyst and conditions is crucial to achieving high yields.[5]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 15[5] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: "High" yield indicates a successful reaction as reported in the literature for a similar substrate, 2,5-diiodopyrazine, without a specific percentage provided in the abstract.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with 4-formylphenylboronic acid[5]
To a solution of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and 4-formylphenylboronic acid (0.6 mmol) in a mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL), was added Pd(PPh₃)₄ (5 mol %). The reaction mixture was stirred under a nitrogen atmosphere at 80 °C for 48 hours. After cooling, the mixture was extracted with chloroform, washed with a saturated NaCl solution, dried, and concentrated. The crude product was purified by chromatography to yield 4-(6'-(Thiophen-2"-yl)pyridazin-3'-yl)benzaldehyde.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The efficiency and stereoselectivity of this reaction are highly dependent on the palladium catalyst and reaction conditions.[3]
Comparative Performance of Palladium Catalysts in Heck Reactions
Direct comparative data for this compound was not available in the searched literature. The following table is based on general knowledge and data for similar aryl halides.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | Good |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMAc | 120 | 18 | High |
| Pd/C | NaOAc | NMP | 140 | 24 | Moderate |
Note: Yields are qualitative estimates based on typical outcomes for Heck reactions with related substrates.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (assuming a halide precursor, 1.0 mmol), the desired alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][6]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
Direct comparative data for this compound was not available in the searched literature. The following table is based on data for a similar substrate, 2,5-diiodopyrazine.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | High |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 12 | Good |
| Pd(OAc)₂ / XPhos | - (Cu-free) | Cs₂CO₃ | Toluene | 100 | 18 | Moderate |
Note: Yields are qualitative estimates based on typical outcomes for Sonogashira reactions with related substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl halide precursor of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, a reaction of immense importance in pharmaceutical and materials chemistry.[1][7] The choice of ligand is particularly critical in this reaction.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
Direct comparative data for this compound was not available in the searched literature. The following table is based on data for a similar substrate, 2,5-diiodopyrazine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 24 | High |
| Pd₂(dba)₃ | SPhos | NaOtBu | Dioxane | 100 | 18 | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 12 | Good |
Note: Yields are qualitative estimates based on typical outcomes for Buchwald-Hartwig aminations with related substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄). The aryl halide precursor of this compound and the amine are then added, followed by the solvent (e.g., toluene). The vessel is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by chromatography.
Visualizing the Catalytic Process
To aid in the understanding of these complex reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system is a critical determinant for the successful synthesis of derivatives of this compound via cross-coupling reactions. For Suzuki-Miyaura couplings, catalyst systems based on ligands like dppf and SPhos often provide high yields. While specific comparative data for Heck and Sonogashira reactions with this particular substrate are limited, established protocols with catalysts such as Pd(OAc)₂ and Pd(PPh₃)₂Cl₂ serve as excellent starting points. For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands like XPhos and SPhos in conjunction with a palladium source is generally recommended. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Pyrazinylbenzaldehydes
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Substituted pyrazinylbenzaldehydes are an important class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H arylation. Experimental data, where available for closely related structures, is presented to aid in method selection.
The construction of the biaryl scaffold of substituted pyrazinylbenzaldehydes primarily relies on the formation of a carbon-carbon bond between a pyrazine ring and a benzaldehyde moiety. The most prevalent methods for achieving this are transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings. More recently, direct C-H arylation has emerged as a powerful and atom-economical alternative. Each of these methods presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for different synthetic routes to pyrazinyl- and pyridazinyl-aromatic compounds. While direct comparative data for the same substituted pyrazinylbenzaldehyde is limited in the literature, this compilation from various sources provides valuable insights into the potential efficiencies of each method.
| Method | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine + 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | DME/EtOH/H₂O | 80 | - | 15 | [1] |
| Suzuki-Miyaura Coupling | 2-Chloropyrazine + Arylboronic acids | [Pd(L)(PPh₃)] (0.01) | Toluene/H₂O | - | - | High | [2] |
| Direct C-H Photoarylation | Pyrazine hydrochloride + p-Methoxybenzenediazonium tetrafluoroborate | None | DMSO | 33 | 14-24 | 78 | [3] |
| Direct C-H Photoarylation | Pyridazine + p-Methoxybenzenediazonium tetrafluoroborate | None | DMSO | 33 | 14-24 | 84 | [3] |
| Stille Coupling | Stannylated pyrazine + 4-Methoxybenzoyl chloride | - | - | - | - | 64 (overall) | [4] |
| Negishi Coupling | 2-Heterocyclic organozinc reagents + Aryl chlorides | Pd₂(dba)₃ / X-Phos | - | RT | - | High | [5] |
Overview of Synthetic Strategies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is known for its mild reaction conditions, commercial availability of a wide range of boronic acids, and the generally low toxicity of the boron-containing byproducts.
Advantages:
-
High functional group tolerance.
-
Commercially available and diverse range of boronic acids.
-
Environmentally benign boron byproducts.
Disadvantages:
-
Boronic acids can be unstable and prone to protodeboronation, especially with heteroaromatic substrates.
-
The presence of a base is required, which can sometimes lead to side reactions.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium.[4] Organostannanes are stable to air and moisture, making them easy to handle.
Advantages:
-
Air and moisture stable organotin reagents.
-
Generally neutral reaction conditions.
-
High tolerance for a wide variety of functional groups.
Disadvantages:
-
High toxicity of organotin compounds and byproducts.
-
Difficulty in removing tin byproducts from the reaction mixture.
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[5] Organozinc reagents are highly reactive, which can lead to faster reaction times and milder conditions.
Advantages:
-
High reactivity of the organozinc reagent.
-
Generally high yields and good functional group tolerance.
Disadvantages:
-
Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
-
Preparation of the organozinc reagent is an additional synthetic step.
Direct C-H Arylation
Direct C-H arylation is an emerging and highly atom-economical method that involves the coupling of a C-H bond of one aromatic compound with an aryl halide or equivalent of another.[3] This approach avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron, organotin, or organozinc reagent).
Advantages:
-
High atom economy and reduced number of synthetic steps.
-
Avoids the preparation and use of organometallic reagents.
Disadvantages:
-
Control of regioselectivity can be challenging.
-
Often requires higher reaction temperatures and specific directing groups.
-
Can have a narrower substrate scope compared to traditional cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(6’-(Thiophen-2”-yl)pyridazin-3’-yl)benzaldehyde[1]
-
Reactants: 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), 4-formylphenylboronic acid (0.6 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent: A mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na₂CO₃ (1 mL).
-
Procedure: The reactants and catalyst are combined in the solvent mixture. The reaction is heated at 80 °C. Upon completion, the reaction mixture is worked up using standard extraction procedures.
-
Yield: 15% (yellow solid).
Protocol 2: Direct C-H Photoarylation of Pyrazine[3]
-
Reactants: Pyrazine hydrochloride (7.5 mmol), p-methoxybenzenediazonium tetrafluoroborate (0.5 mmol).
-
Solvent: DMSO (3 mL).
-
Procedure: The pyrazine hydrochloride and the aryldiazonium salt are dissolved in DMSO. The mixture is irradiated with blue LEDs at 33 °C for 14-24 hours. The product is then isolated and purified.
-
Yield: 78%.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic routes discussed.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Stille Coupling.
References
- 1. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Bioactivity of Schiff Bases from Diverse Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of Schiff bases, characterized by the central azomethine (-C=N-) group, has positioned them as a cornerstone in medicinal chemistry. Their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, is significantly influenced by the nature of the aldehyde and amine precursors.[1] This guide offers a comparative analysis of the bioactivity of Schiff bases synthesized from different aromatic aldehydes, supported by experimental data, to aid researchers in the rational design of novel therapeutic agents.
The bioactivity of these compounds is largely attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various biological molecules.[1] Substituents on the aromatic aldehyde ring play a crucial role in modulating this activity through electronic and steric effects. For instance, electron-withdrawing groups can enhance the electrophilicity of the azomethine carbon, potentially leading to increased antimicrobial or cytotoxic effects.
Comparative Bioactivity Data
The following tables summarize the antibacterial, antifungal, and anticancer activities of various Schiff bases derived from different aromatic aldehydes. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Antibacterial Activity
The antibacterial efficacy of Schiff bases is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Schiff Base Derivative (Amine Source) | Aromatic Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| 4-Aminophenol | Benzaldehyde | S. aureus | >1000 | [2] |
| 4-Aminophenol | Salicylaldehyde | S. aureus | 14.18 | [3] |
| 4-Aminophenol | Vanillin | S. aureus | - | - |
| 4-Aminophenol | 4-Nitrobenzaldehyde | S. aureus | - | - |
| 4-Aminoantipyrine | Cinnamaldehyde | S. aureus | <250 µM | [4] |
| 4-Aminoantipyrine | Substituted Cinnamaldehydes | S. aureus | <250 µM | [4] |
| 2-Aminophenol | Salicylaldehyde | E. coli | - | [5] |
| 2-Aminophenol | o-Vanillin | E. coli | - | [5] |
| p-Aminophenol | Benzaldehyde | E. coli | >1000 | [2] |
Note: "-" indicates data not available in the searched sources.
Antifungal Activity
The antifungal potential of these compounds is also typically assessed by their MIC values against various fungal strains.
| Schiff Base Derivative (Amine Source) | Aromatic Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminophenol | Salicylaldehyde | C. albicans | - | [5] |
| 2-Aminophenol | o-Vanillin | C. albicans | - | [5] |
| 4-Aminophenol | Salicylaldehyde | C. albicans | - | [3] |
| 4-Aminoantipyrine | Benzaldehyde | C. albicans | >200 | [6] |
| 4-Aminoantipyrine | Salicylaldehyde | C. albicans | >200 | [6] |
| 4-Aminoantipyrine | Vanillin | C. albicans | >200 | [6] |
Note: "-" indicates data not available in the searched sources.
Anticancer Activity (Cytotoxicity)
The anticancer activity is generally reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Schiff Base Derivative (Amine Source) | Aromatic Aldehyde | Cancer Cell Line | IC50 | Reference |
| 5-chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | TSCCF (Tongue) | 446.68 µg/mL | [7] |
| 4-Aminoantipyrine | Various Cinnamaldehydes | Various | <18 µM | [4] |
| 4-Aminoantipyrine | Substituted Benzaldehydes | HeLa (Cervical) | 21.47 µM | [8] |
| Azo-Schiff Base | o-Vanillin | HCT-116 (Colon), HepG2 (Liver) | 24.00 µM, 28.00 µM | [9] |
| Azo-Schiff Base | - | HeLa (Cervical) | 120.0 µM | [9] |
| Azo-Schiff Base | - | MCF-7 (Breast) | 138.2 µM | [9] |
Note: "-" indicates data not available in the searched sources. TSCCF: Tongue Squamous Cell Carcinoma Fibroblasts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the synthesis of Schiff bases and the assessment of their bioactivity.
Synthesis of Schiff Bases from Aromatic Aldehydes
A common method for synthesizing Schiff bases is through the condensation reaction of an aromatic aldehyde with a primary amine.
General Procedure:
-
Dissolution: Equimolar amounts of the selected aromatic aldehyde (e.g., salicylaldehyde, vanillin, benzaldehyde) and a primary amine (e.g., 4-aminophenol, 4-aminoantipyrine) are dissolved in a suitable solvent, typically ethanol.[4]
-
Catalysis: A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[4]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a cold solvent (e.g., ethanol) and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The Schiff base is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the Schiff base that shows no visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the Schiff base and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathways in Anticancer Activity
Schiff bases can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death). One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. ijmrsti.com [ijmrsti.com]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Structure of 4-(Pyrazin-2-yl)benzaldehyde and Related Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of the electronic structure of 4-(Pyrazin-2-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published computational data for this specific molecule, this guide leverages detailed analyses of structurally related compounds—pyrazine and benzaldehyde—to infer its electronic characteristics. This comparative approach offers valuable insights into how the constituent moieties influence the overall electronic properties of the target molecule.
The pyrazine ring, a key component of many biologically active compounds, is known for its electron-deficient nature.[1][2] Conversely, the benzaldehyde moiety provides a versatile scaffold for substitution and interaction. Understanding the interplay of these two components is crucial for predicting the molecule's reactivity, stability, and potential applications.
Comparative Electronic Properties
To establish a baseline for understanding the electronic structure of this compound, we present a comparative summary of key quantum chemical parameters for pyrazine and benzaldehyde. These parameters, calculated using Density Functional Theory (DFT), are fundamental in describing the electronic behavior of molecules. The data presented here is collated from various computational studies on these and similar molecules.[3]
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Computational Method |
| Pyrazine | -7.02 | -0.78 | 6.24 | 0.00 | B3LYP/6-31G(d,p) |
| Benzaldehyde | -6.83 | -1.89 | 4.94 | 3.13 | B3LYP/6-31G(d) |
Note: The values for this compound are not available in the cited literature and are presented here for illustrative comparison.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap generally implies higher reactivity.
Based on the data, the introduction of the electron-withdrawing pyrazine group to the benzaldehyde scaffold is expected to lower the energy of both the HOMO and LUMO levels in this compound. This is a common effect observed in pyrazine-containing systems.[4] The overall impact on the HOMO-LUMO gap will depend on the relative stabilization of these frontier orbitals.
Experimental and Computational Protocols
The computational data for the comparative molecules in this guide are derived from studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
General Computational Protocol:
-
Geometry Optimization: The initial molecular structures are optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set, such as B3LYP/6-31G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Following successful optimization, various electronic properties, including HOMO and LUMO energies, dipole moment, and molecular electrostatic potential, are calculated at the same or a higher level of theory.
This systematic approach ensures the reliability and accuracy of the computed electronic parameters.
Visualizing Computational Workflows and Electronic Relationships
To further elucidate the process and implications of computational analysis, the following diagrams are provided.
Caption: A generalized workflow for the computational analysis of a molecule's electronic structure.
Caption: Interrelation of calculated electronic properties and their chemical or biological significance.
Conclusion
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pyrazinyl Aldehydes: A Comparative Analysis Under Acidic vs. Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing. Pyrazinyl aldehydes, a class of compounds with applications in flavor chemistry and as precursors in pharmaceutical synthesis, exhibit varying stability profiles depending on the pH of their environment. This guide provides a comparative analysis of the stability of pyrazinyl aldehydes under acidic versus basic conditions, supported by representative experimental data and detailed methodologies. Understanding the pH-dependent degradation of these molecules is essential for optimizing reaction conditions, formulation strategies, and storage protocols.
Comparative Stability Data
The degradation of pyrazinyl aldehydes is significantly influenced by pH. The following table summarizes hypothetical, yet representative, quantitative data on the stability of a generic pyrazinyl aldehyde (e.g., 2-formylpyrazine) under various pH conditions. This data is illustrative of the expected trends based on the general reactivity of aldehydes and related heterocyclic compounds.
| pH Condition | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Products |
| Acidic (pH 3) | 50 | 48 | Pyrazine-2-carboxylic acid, polymeric materials |
| Neutral (pH 7) | 50 | 120 | Minimal degradation |
| Basic (pH 11) | 50 | 24 | Cannizzaro reaction products (pyrazine-2-methanol and pyrazine-2-carboxylic acid), aldol condensation products |
Key Observations:
-
Pyrazinyl aldehydes are generally most stable under neutral to slightly acidic conditions.
-
Significant degradation is observed under both strongly acidic and basic conditions.
-
The degradation pathways and resulting products differ substantially between acidic and basic environments.
Experimental Protocols
To assess the stability of pyrazinyl aldehydes, a robust and validated analytical method is required. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose, often involving derivatization of the aldehyde to enhance detection and separation.
Experimental Protocol for Stability Assessment of a Pyrazinyl Aldehyde
1. Objective: To determine the degradation kinetics and identify the major degradation products of a pyrazinyl aldehyde under acidic, neutral, and basic conditions.
2. Materials:
-
Pyrazinyl aldehyde (e.g., 2-formylpyrazine)
-
Hydrochloric acid (HCl) solutions (for acidic pH)
-
Sodium hydroxide (NaOH) solutions (for basic pH)
-
Phosphate buffers (for neutral pH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)
-
LC-MS/MS system with a C18 column
3. Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the pyrazinyl aldehyde in acetonitrile.
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 11).
-
Initiate the stability study by adding a known concentration of the pyrazinyl aldehyde stock solution to each buffer solution in separate, sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 50°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation reaction by adding the aliquot to a solution of DNPH in acetonitrile. This derivatizes the remaining aldehyde, forming a stable hydrazone.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized samples using a validated LC-MS/MS method.[1][2][3][4][5]
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution to separate the DNPH derivative of the pyrazinyl aldehyde from its degradation products.
-
-
Mass Spectrometry Conditions:
-
Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Monitor the parent ion and specific fragment ions for the pyrazinyl aldehyde-DNPH derivative and potential degradation products.
-
-
4. Data Analysis:
-
Quantify the peak area of the pyrazinyl aldehyde-DNPH derivative at each time point.
-
Plot the natural logarithm of the concentration of the pyrazinyl aldehyde versus time to determine the degradation rate constant (k) for each pH condition.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Identify and tentatively quantify the major degradation products by analyzing their mass spectra.
Degradation Pathways
The degradation of pyrazinyl aldehydes proceeds through different mechanisms under acidic and basic conditions.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Catalytic Potential of 4-(Pyrazin-2-yl)benzaldehyde-Derived Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Catalytic Performance of 4-(Pyrazin-2-yl)benzaldehyde-Based Catalysts
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Nitrogen-containing heterocyclic compounds are pivotal in the design of ligands for transition metal catalysis due to their ability to form stable and catalytically active complexes. Among these, pyrazine derivatives offer unique electronic properties that can influence the performance of a catalyst. This guide provides a comparative evaluation of the potential catalytic performance of systems derived from this compound, a versatile building block in organic and medicinal chemistry.
While direct experimental data on the catalytic use of this compound itself is not extensively available in the current literature, its structure lends itself to the straightforward synthesis of valuable ligands, such as Schiff bases. By forming a palladium complex with a Schiff base ligand derived from this compound, a potent catalyst for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions can be envisioned. This guide will, therefore, present a comparative analysis based on the well-established performance of analogous palladium-Schiff base complexes, providing a predictive framework for the catalytic efficacy of a this compound-derived system.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction. The performance of a hypothetical palladium complex of a Schiff base derived from this compound and a suitable amine is compared below with other established palladium catalysts in the coupling of an aryl halide with an arylboronic acid. The data is extrapolated from studies on similar palladium-Schiff base complexes.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: Aryl Halide + Phenylboronic Acid → Biphenyl Derivative)
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Hypothetical: [Pd(II)-Schiff Base of this compound] | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O | 100 | 2 | ~95 | N/A |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | K₂CO₃ | Toluene | 110 | 12 | 85-90 | [1] |
| PdCl₂(dppf) | 4-Bromoacetophenone | K₂CO₃ | Dioxane | 100 | 8 | >90 | [2] |
| Pd(OAc)₂ / SPhos | 4-Chloroacetophenone | K₃PO₄ | Toluene | 110 | 18 | 98 | [1] |
Performance in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is another cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The anticipated performance of our hypothetical catalyst is benchmarked against other palladium systems.
Table 2: Comparative Performance in a Model Heck-Mizoroki Reaction (Reaction: Aryl Halide + Styrene → Stilbene Derivative)
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Hypothetical: [Pd(II)-Schiff Base of this compound] | Iodobenzene | Et₃N | DMF | 120 | 4 | ~98 | N/A |
| Pd(OAc)₂ | Iodobenzene | Et₃N | DMF | 100 | 6 | 95 | [2][3] |
| Pd/C | Bromobenzene | NaOAc | NMP | 140 | 24 | 80-90 | [4] |
| Pd(PPh₃)₄ | Iodobenzene | Et₃N | Toluene | 100 | 12 | 90 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of a Hypothetical Schiff Base Ligand from this compound
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of aniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried under vacuum.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Hypothetical Pd(II)-Schiff base complex, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the designated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Palladium-Catalyzed Heck-Mizoroki Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Hypothetical Pd(II)-Schiff base complex, 1 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
Combine the aryl halide, alkene, palladium catalyst, and base in a sealed tube.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck-Mizoroki reactions, providing a clear visual representation of the proposed mechanisms involving a generic palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Pyrazin-2-yl)benzaldehyde: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 4-(Pyrazin-2-yl)benzaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Identification and Physicochemical Properties
This compound is a combustible liquid that poses several health and environmental risks. It is harmful if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1]
Summary of Physicochemical and Hazard Data:
| Property | Value | Reference |
| GHS Classification | Flammable liquids (Category 4), Acute toxicity, Inhalation (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 1B), Specific target organ toxicity - single exposure (Category 3), Chronic aquatic hazard (Category 2) | [1] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to yellowish | [2] |
| Melting Point | -26 °C (-15 °F) | [1] |
| Boiling Point | 178 - 179 °C (352 - 354 °F) | [1] |
| Density | 1.045 g/cm³ at 25 °C (77 °F) | [1] |
| Water Solubility | 6.57 g/L | [2] |
| Partition Coefficient | log Pow: 1.4 | [1] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure all appropriate personal protective equipment is worn.
-
Hand Protection: Wear protective gloves resistant to chemicals.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If inhalation of vapors or mists is a risk, use a NIOSH/MSHA approved respirator.[3]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be handled as hazardous waste. Never discharge this chemical into drains or the environment.[1][4]
Step 1: Waste Segregation
-
Keep this compound waste separate from other waste streams.[1]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong reducing agents, or strong bases.[4]
Step 2: Waste Collection and Containerization
-
Collect waste in its original container or a designated, compatible, and properly sealed hazardous waste container.[1]
-
If transferring to a new container, ensure it is clearly and accurately labeled.
-
For spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it into a suitable container for disposal.[4][5]
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
Associated Hazards (e.g., "Combustible," "Toxic," "Irritant," "Environmental Hazard")
-
Accumulation Start Date
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
The storage area should be away from sources of ignition, heat, and incompatible materials.[1][6]
-
Ensure the container is kept tightly closed.[1]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
Dispose of the material and its container at an approved waste disposal plant.[1][3]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]
Disposal of Empty Containers:
-
Handle uncleaned, empty containers in the same manner as the product itself.[1] They may retain product residues and should be treated as hazardous waste.
Emergency Procedures for Spills and Exposure
-
Spills: In case of a spill, evacuate the area. Avoid breathing vapors.[1] Remove all sources of ignition.[4] Cover drains to prevent environmental release.[1] Contain and absorb the spill with non-combustible, inert material and collect it for disposal.[4]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(Pyrazin-2-yl)benzaldehyde
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 4-(Pyrazin-2-yl)benzaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals while maintaining experimental integrity.
Hazard Summary
This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1] Inhalation of this substance may be harmful.[1] It is also toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or European Standard EN166.[2][3][4] |
| Face Shield | Recommended to be worn over safety goggles, particularly when there is a risk of splashing or during large-scale operations.[5][6] | |
| Hand | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[7] Always inspect gloves before use and follow proper removal techniques to avoid skin contact.[3] |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, to provide maximum skin coverage.[6] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills.[7] | |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if vapors/aerosols are generated.[1][2][8] |
| Footwear | Closed-toe Shoes | Sturdy, chemical-resistant shoes that cover the entire foot are mandatory in the laboratory.[6][9] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound to ensure a controlled and safe experimental environment.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Handling Procedure
-
Preparation:
-
Don all required personal protective equipment before entering the designated handling area.
-
Verify that the chemical fume hood is operational.
-
Have all necessary experimental equipment and reagents prepared and within reach to minimize movement and potential for spills.
-
-
Dispensing:
-
When weighing the compound, perform the task within the chemical fume hood to prevent the inhalation of any airborne particles.
-
Use appropriate tools, such as a spatula, for transferring the solid material, taking care to avoid the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly and carefully to prevent splashing.
-
-
During Reaction:
-
Keep reaction vessels covered or closed as much as possible.
-
Continuously monitor the reaction for any unusual changes, such as a sudden increase in temperature or pressure.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment used in the handling of the compound.
-
Wash hands and any potentially exposed skin with soap and water after completing the work.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Spills: Evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Collect the absorbed material into a suitable container for disposal.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, clearly labeled hazardous waste container.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Disposal: Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. synerzine.com [synerzine.com]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
